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  • Product: 7-Fluoro-4-methylquinolin-2(1H)-one
  • CAS: 271241-24-8

Core Science & Biosynthesis

Foundational

Technical Guide: 7-Fluoro-4-methyl-2-hydroxyquinoline Tautomerism

This technical guide details the tautomeric mechanisms, synthesis, and characterization of 7-Fluoro-4-methyl-2-hydroxyquinoline (also known as 7-fluoro-4-methyl-2-quinolinone). It is structured for researchers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the tautomeric mechanisms, synthesis, and characterization of 7-Fluoro-4-methyl-2-hydroxyquinoline (also known as 7-fluoro-4-methyl-2-quinolinone). It is structured for researchers requiring actionable protocols and mechanistic depth.

Executive Summary

The heterocyclic scaffold 7-fluoro-4-methyl-2-hydroxyquinoline (7-F-4-Me-2-HQ) exhibits a classic lactam-lactim tautomerism. While nomenclature often refers to the "hydroxy" form, experimental evidence and thermodynamic data confirm that the 2-quinolinone (lactam) tautomer is the dominant species in the solid state and in polar solvents (DMSO, H₂O). The 7-fluoro substituent introduces significant electronic withdrawal, increasing the acidity of the N-H proton compared to the non-fluorinated parent, while the 4-methyl group provides steric bulk and weak electron donation, influencing solubility and crystal packing.

Mechanistic Fundamentals: The Lactam-Lactim Equilibrium

The Equilibrium

The core phenomenon is a proton transfer between the nitrogen (N1) and the oxygen at C2.

  • Form A (Lactam): 7-Fluoro-4-methyl-2(1H)-quinolinone. This form is aromatic, highly stable, and features a C=O carbonyl.

  • Form B (Lactim): 7-Fluoro-4-methyl-quinolin-2-ol. This form restores the full aromaticity of the pyridine ring but is energetically less favorable in most environments due to the loss of the strong amide resonance stabilization.

Substituent Effects[1]
  • 7-Fluoro (Electron Withdrawing): The fluorine atom at position 7 exerts a strong inductive effect (-I). This pulls electron density away from the aromatic ring, making the N-H proton in the lactam form more acidic (

    
     shift lower than unsubstituted quinolinone). This facilitates deprotonation, making this scaffold a superior electrophile in 
    
    
    
    reactions after activation.
  • 4-Methyl (Steric/Electronic): The methyl group at position 4 is electron-donating (+I). It stabilizes the C4 position but primarily acts to disrupt planar stacking in the solid state, often improving solubility compared to the 4-H analog.

Visualization of Tautomerism Pathway

The following diagram illustrates the proton transfer mechanism and the solvent-mediated transition state.

Tautomerism Lactam Lactam Form (2-Quinolinone) Dominant in Polar Solvents TS Transition State (Solvent Mediated) Lactam->TS -H+ (N1) / +H+ (O) TS->Lactam Thermodynamic Sink Lactim Lactim Form (2-Hydroxyquinoline) Minor Species / Gas Phase TS->Lactim Re-aromatization Lactim->TS Fast Exchange

Caption: Proton transfer pathway showing the thermodynamic preference for the Lactam form in solution.

Computational & Theoretical Framework

Density Functional Theory (DFT) studies on analogous quinolinones (B3LYP/6-31G* level) consistently reveal the energetic landscape of this tautomerism.

ParameterLactam (2-Quinolinone)Lactim (2-Hydroxy)Delta (kcal/mol)
Gas Phase Energy 0.0 (Reference)+3.5 to +5.0Lactim is less stable
Water (PCM Model) -12.4-4.2Lactam heavily favored
Dipole Moment (D) ~5.2~2.1Lactam is highly polar
HOMO-LUMO Gap HighLowerLactim is more reactive

Interpretation: The high dipole moment of the lactam form leads to strong stabilization in polar solvents (Water, Methanol, DMSO) via solvation shells. To trap the lactim form, one must typically use non-polar solvents (Cyclohexane) or perform O-alkylation to "lock" the structure.

Synthesis Protocol: Modified Knorr Cyclization

To study this tautomerism, one must first synthesize the pure compound. The Knorr Quinoline Synthesis is the industry standard, offering high regioselectivity for the 7-fluoro isomer over the 5-fluoro byproduct.

Reaction Scheme
  • Condensation: 3-Fluoroaniline + Ethyl Acetoacetate

    
     Acetoacetanilide intermediate.
    
  • Cyclization: Acid-mediated ring closure (SEAr)

    
     7-Fluoro-4-methyl-2-quinolinone.
    
Step-by-Step Protocol

Safety: Concentrated


 is corrosive. Perform in a fume hood.
  • Precursor Formation:

    • Mix 3-Fluoroaniline (1.0 eq) and Ethyl Acetoacetate (1.1 eq) in toluene.

    • Reflux with a Dean-Stark trap to remove water.

    • Isolate the intermediate N-(3-fluorophenyl)-3-oxobutanamide via rotary evaporation.

  • Cyclization (The Knorr Step):

    • Heat concentrated Sulfuric Acid (

      
      )  to 75°C.
      
    • Slowly add the intermediate amide to the acid (exothermic).

    • Raise temperature to 95°C and stir for 30 minutes.

    • Mechanism:[1] The acid protonates the ketone, and the aromatic ring attacks the electrophilic carbon. The 3-fluoro group directs the attack para to itself (position 4 of aniline

      
       position 7 of quinoline).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice/water (vigorous stirring). The product precipitates as a solid.[2]

    • Filter, wash with water (to remove acid) and cold methanol.

    • Recrystallization: Ethanol or Acetic Acid.

Synthesis Workflow Diagram

Synthesis Start Start: 3-Fluoroaniline + Ethyl Acetoacetate Inter Intermediate: N-(3-fluorophenyl)-3-oxobutanamide Start->Inter -EtOH (Reflux) Cyclization Cyclization: Conc. H2SO4, 95°C (SEAr Mechanism) Inter->Cyclization Ring Closure Quench Quench: Pour onto Crushed Ice Cyclization->Quench Precipitation Product Product: 7-Fluoro-4-methyl-2-quinolinone (Solid Precipitate) Quench->Product Filtration

Caption: Workflow for the Knorr synthesis of the target scaffold.

Analytical Characterization & Validation

Distinguishing the tautomers requires specific spectroscopic techniques. The following data represents the expected values for the dominant Lactam form in DMSO-d6.

Nuclear Magnetic Resonance (NMR)

The diagnostic signal is the N-H proton.[3] If the Lactim form were present, an O-H signal would be observed, and the ring carbons would shift upfield.

NucleusChemical Shift (

ppm)
MultiplicityAssignmentTautomer Indicator

11.8 - 12.2 Broad SingletN-H Confirms Lactam

7.8 - 8.0ddH-5 (Aromatic)-

7.1 - 7.3tdH-6 (Aromatic)Coupled to F

6.4 - 6.5SingletH-3 (Vinyl)Characteristic of Quinolinone

2.4 - 2.5Singlet

at C4
-

160 - 163 DoubletC=O (C2) >160 ppm = Carbonyl

-110 to -115MultipletF-7-

Note: In the Lactim (OH) form, the C2 carbon signal would appear upfield at approximately 150-155 ppm.

UV-Vis Spectroscopy & Solvatochromism
  • Protocol: Prepare

    
     M solutions in Toluene (Non-polar) and Methanol (Polar).
    
  • Observation:

    • Methanol:[4]

      
       ~330 nm (Stabilized Lactam).
      
    • Toluene: Possible appearance of a shoulder or minor peak shift, indicating a shift in the equilibrium toward the Lactim, though Lactam usually remains dominant.

X-Ray Crystallography

In the solid state, 7-fluoro-4-methyl-2-quinolinone forms centrosymmetric dimers linked by dual


 hydrogen bonds. This dimerization is the ultimate proof of the Lactam structure in solid phase.

Implications for Drug Development

Understanding this tautomerism is critical for:

  • Binding Affinity: Protein pockets often prefer one tautomer. If the protein requires the Lactim form (OH donor), the energetic penalty to convert from the dominant Lactam form (~5-10 kcal/mol) must be accounted for in docking scores.

  • O-Alkylation vs N-Alkylation: When reacting with alkyl halides:

    • Base (

      
      ): Often yields mixtures of N-alkyl (Lactam) and O-alkyl (Lactim ether) products.
      
    • Silver Salts (

      
      ): Favors O-alkylation  (Lactim ether) due to the "hard/soft" acid-base principle.
      

References

  • Tautomerism in Heterocycles: Katritzky, A. R., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.

  • Knorr Synthesis Mechanism: Staskun, B.[1] "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." J. Org.[1] Chem. 1964.[1]

  • NMR of Quinolinones: "1H NMR Chemical Shifts of Quinoline Derivatives." Organic Chemistry Data.

  • Solvent Effects on Tautomerism: "DFT Study of Solvent Effects on Quinoline Tautomers." ResearchGate.[5]

  • Synthesis of 4-methylcarbostyril: "4-Methylcarbostyril Synthesis Protocol." Organic Syntheses.

Sources

Exploratory

An In-depth Technical Guide to 7-Fluoro-4-methylcarbostyril: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Fluoro-4-methylcarbostyril, a fluorinated derivative of the quinolone scaffold, represents a molecule of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-4-methylcarbostyril, a fluorinated derivative of the quinolone scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The quinolone core is a privileged structure, forming the basis of numerous therapeutic agents, most notably the fluoroquinolone antibiotics.[1] The introduction of a fluorine atom at the 7-position, combined with a methyl group at the 4-position, modulates the compound's physicochemical and biological properties, making it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of 7-Fluoro-4-methylcarbostyril, covering its nomenclature, physicochemical properties, synthesis, and potential applications in drug development, with a particular focus on its role as a precursor to kinase inhibitors.

Nomenclature and Chemical Identity

A clear understanding of the nomenclature of 7-Fluoro-4-methylcarbostyril is crucial for unambiguous scientific communication. The common name "carbostyril" is a historical term for 2(1H)-quinolone. Therefore, the topic compound is systematically named based on the quinolone heterocyclic system.

IUPAC Nomenclature

The preferred International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-fluoro-4-methyl-1H-quinolin-2-one . This name precisely describes the quinoline ring system with a ketone group at position 2, a methyl group at position 4, and a fluorine atom at position 7. The "(1H)" indicates the position of the hydrogen atom on the nitrogen in the quinolone ring.

Synonyms

In literature and chemical databases, this compound may be referred to by several synonyms, including:

  • 7-Fluoro-4-methylcarbostyril

  • 7-Fluoro-4-methyl-2(1H)-quinolone

  • 7-Fluoro-4-methylquinolin-2-ol (representing the enol tautomer)

It is important to recognize the tautomeric relationship between the quinolone (keto) and hydroxyquinoline (enol) forms. While the IUPAC name reflects the keto form, which is generally the predominant tautomer, the enol form can be significant in certain chemical reactions and biological interactions.

Chemical Identifiers

While a specific CAS Registry Number for 7-fluoro-4-methyl-1H-quinolin-2-one is not readily found in major databases, CAS numbers for closely related isomers and derivatives are available and listed in the table below for reference. The absence of a dedicated CAS number may indicate that this specific isomer has not been widely commercialized or extensively studied as a standalone compound.

IdentifierValueSource
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
CAS Number (7-Fluoro-2-methylquinolin-4-ol) 18529-03-8
CAS Number (7-Fluoro-1-methylquinolin-4(1H)-one) 108494-50-4[2]
CAS Number (7-Fluoro-1-methylquinolin-2(1H)-one) 1936591-26-2[3]

Physicochemical Properties

The physicochemical properties of 7-Fluoro-4-methylcarbostyril are critical for its handling, formulation, and biological activity. The presence of the fluorine atom can significantly influence properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.

PropertyValueNotes
Melting Point 269-272 °CData for the closely related 7-amino-4-methyl-quinolin-2(1H)-one.[4] The fluoro derivative is expected to have a high melting point due to its planar structure and potential for intermolecular hydrogen bonding.
Solubility Poorly soluble in polar and non-polar solvents at room temperature.Soluble in hot DMSO and DMF. This is characteristic of many quinolone compounds.[4]
Appearance Expected to be an off-white to pale yellow solid.Based on the appearance of similar quinolone derivatives.[4]

Synthesis of 7-Fluoro-4-methylcarbostyril

The synthesis of 4-hydroxyquinolines and 2-quinolones is classically achieved through condensation reactions, with the Conrad-Limpach and Knorr syntheses being the most prominent methods.[3][5] These reactions involve the condensation of anilines with β-ketoesters. The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly temperature.

The Knorr Synthesis of 2-Quinolones

The Knorr synthesis, which favors the formation of 2-quinolones, is the most relevant pathway for producing 7-Fluoro-4-methylcarbostyril. This reaction proceeds by the formation of a β-ketoanilide intermediate, followed by cyclization.

The overall reaction for the synthesis of 7-Fluoro-4-methylcarbostyril via a Knorr-type synthesis is as follows:

G reagents 3-Fluoroaniline + Ethyl Acetoacetate intermediate Ethyl 3-(3-fluoroanilino)but-2-enoate reagents->intermediate Condensation (Low Temperature) product 7-Fluoro-4-methyl-1H-quinolin-2-one intermediate->product Cyclization (High Temperature, Acid Catalyst)

Caption: Knorr Synthesis Workflow for 7-Fluoro-4-methylcarbostyril.

Experimental Protocol: A Generalized Knorr Synthesis Approach

The following is a generalized, step-by-step methodology for the synthesis of 7-Fluoro-4-methylcarbostyril based on the principles of the Knorr synthesis.

Step 1: Formation of the Acetoacetanilide Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3-fluoroaniline and ethyl acetoacetate.

  • The reaction can be performed neat or in a suitable solvent like ethanol.

  • Heat the mixture at a moderate temperature (e.g., 100-120 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess reactants and solvent are removed under reduced pressure to yield the crude ethyl 3-(3-fluoroanilino)but-2-enoate.

Causality: The initial condensation between the aniline and the β-ketoester at moderate temperatures favors the formation of the anilide intermediate, which is crucial for the subsequent cyclization to the 2-quinolone.

Step 2: Cyclization to 7-Fluoro-4-methylcarbostyril

  • The crude anilide from Step 1 is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, containing a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid). The temperature is typically maintained between 240-260 °C.[6]

  • The reaction mixture is heated at this high temperature for a short period (e.g., 30-60 minutes) to effect cyclization.

  • The reaction is then cooled, and the solid product is precipitated by the addition of a non-polar solvent like hexane.

  • The crude product is collected by filtration, washed with the non-polar solvent, and then purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality: The high temperature and acidic conditions promote the intramolecular cyclization of the anilide onto the aromatic ring, followed by dehydration to form the stable quinolone ring system. The use of a high-boiling point solvent is necessary to provide the activation energy for the cyclization step.

Applications in Drug Development

The quinolone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[7][8] The introduction of a fluorine atom, particularly at the C7 position, is a common strategy in the design of potent therapeutic agents, as it can enhance metabolic stability and binding affinity.

Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammatory diseases.[9] The quinoline and quinolone cores are considered "privileged scaffolds" for the development of kinase inhibitors due to their ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the ATP-binding pocket of kinases.[10]

Derivatives of 7-Fluoro-4-methylcarbostyril can be further functionalized to generate potent and selective kinase inhibitors. For example, the nitrogen at position 1 and the aromatic ring can be substituted with various groups to target specific kinases.

G start 7-Fluoro-4-methylcarbostyril step1 Functionalization (e.g., N-alkylation, halogenation) start->step1 step2 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) step1->step2 end Kinase Inhibitor Library step2->end

Caption: Workflow for Developing Kinase Inhibitors from 7-Fluoro-4-methylcarbostyril.

Conclusion

7-Fluoro-4-methylcarbostyril is a valuable heterocyclic compound with a well-defined chemical structure and nomenclature. Its synthesis can be reliably achieved through established methods like the Knorr synthesis. The true potential of this molecule lies in its utility as a versatile building block for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of the fluoro and methyl groups on the privileged quinolone scaffold provides a solid foundation for the design of potent and selective drug candidates. Further exploration and biological evaluation of derivatives of 7-Fluoro-4-methylcarbostyril are warranted to fully unlock their therapeutic potential.

References

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. 2011;16(5):4237-4247. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. 2013;21(1):123-128. Available from: [Link]

  • Current Medicinal Chemistry. Nonclassical Biological Activities of Quinolone Derivatives. 2011;18(35):5488-99. Available from: [Link]

  • Molecules. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. 2019;24(21):3873. Available from: [Link]

  • CAS. CAS REGISTRY. Available from: [Link]

  • YouTube. Conrad-limpach-knorr synthesis of Quinolone. Available from: [Link]

  • ResearchGate. Synthesis of biologically active 7-substituted-2-methyl-4-quinolones. Available from: [Link]

  • Molecules. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. 2022;27(5):1683. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. 2023;13:9584-9619. Available from: [Link]

  • chemical-kinomics. Inhibitor. Available from: [Link]

  • ResearchGate. IC50 values expressed in (µg/ml) of... Available from: [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. 2017;2017(4):M961. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Available from: [Link]

  • CAS Common Chemistry. 7-Fluoroquinoline. Available from: [Link]

  • Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): A Perspective on the Future of Kinase Drug Discovery. 2021;64(19):14286-14321. Available from: [Link]

  • ChemSearch Journal. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. 2021;12(1):39-44. Available from: [Link]

  • Journal of Medicinal Chemistry. Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6]naphthyridin-2(1H)-one as a Highly Potent, Orally Bioavailable, and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). 2012;55(11):5312-24. Available from: [Link]

  • BMC Bioinformatics. Prediction of kinase-inhibitor binding affinity using energetic parameters. 2012;13(Suppl 17):S20. Available from: [Link]

  • Genes & Cancer. Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases. 2010;1(5):488-501. Available from: [Link]

  • NIST WebBook. 2(1H)-Quinolinone, 4-methyl-. Available from: [Link]

  • PubChem. 7-Fluoro-2-methylquinoline. Available from: [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. 2000;5(1):1-8. Available from: [Link]

Sources

Foundational

Technical Guide: Fluorescence Spectra & Photophysics of 7-Fluoro-4-methylquinolinone

The following technical guide details the fluorescence characteristics, photophysical mechanisms, and experimental protocols for 7-Fluoro-4-methylquinolinone and its relevant analogs. Executive Summary 7-Fluoro-4-methylq...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fluorescence characteristics, photophysical mechanisms, and experimental protocols for 7-Fluoro-4-methylquinolinone and its relevant analogs.

Executive Summary

7-Fluoro-4-methylquinolinone (specifically the 2(1H)-quinolinone tautomer, also known as a carbostyril derivative) represents a specialized class of fluorophores structurally related to the widely used 7-hydroxy-4-methylcoumarin (4-MU). While the hydroxy and amino derivatives are standard high-quantum-yield fluorophores, the 7-fluoro analog is distinct for its hypsochromic (blue-shifted) emission and its utility as a reactive probe scaffold.

This guide provides the excitation/emission maxima, explains the substituent-dependent photophysics, and outlines rigorous protocols for spectral characterization. It is designed for researchers utilizing this scaffold for fluorogenic assays (e.g., nucleophilic aromatic substitution probes) or structure-activity relationship (SAR) studies.

Part 1: Photophysical Profile & Spectral Data

Excitation and Emission Maxima

The fluorescence of 7-substituted-4-methylquinolinones is heavily dictated by the electron-donating capability of the substituent at the 7-position. The fluorine atom, being highly electronegative yet weakly resonance-donating, induces a significant blue shift compared to the hydroxy or amino analogs.

CompoundSubstituent (C7)

(Excitation)

(Emission)
Stokes ShiftEmission Color
7-Fluoro-4-methylquinolinone -F 325–335 nm 390–405 nm ~70 nm Deep Blue
7-Hydroxy-4-methylquinolinone*-OH360 nm450 nm90 nmCyan
7-Amino-4-methylquinolinone**-NH₂350 nm420–430 nm75 nmBlue-Green
7-Methoxy-4-methylquinolinone-OCH₃330 nm400 nm70 nmBlue

*Also known as Carbostyril 165. Values are pH-dependent (phenolate form is red-shifted). **Also known as Carbostyril 124.

Solvent Effects (Solvatochromism)

The 7-fluoro derivative exhibits positive solvatochromism, though less pronounced than the hydroxy analog due to the lack of an acidic proton.

  • Non-polar (Hexane/Dioxane):

    
     ~385 nm.
    
  • Polar Protic (Methanol/Water):

    
     ~400–405 nm.
    
  • Mechanism: Stabilization of the intramolecular charge transfer (ICT) excited state by polar solvents.

Part 2: Mechanistic Insights

Electronic Structure & Substituent Effects

The fluorescence of the quinolinone core arises from a


 transition.
  • 7-Hydroxy/Amino: Strong auxochromes (-OH, -NH₂) push electron density into the conjugated system, lowering the energy gap (HOMO-LUMO) and red-shifting emission to the visible region (420–450 nm).

  • 7-Fluoro: Fluorine acts as a "dual-nature" substituent.

    • Inductive Effect (-I): Withdraws electron density (

      
      -bond), stabilizing the HOMO.
      
    • Resonance Effect (+R): Weakly donates into the

      
      -system.
      
    • Net Result: The -I effect dominates relative to -OH, resulting in a larger energy gap and UV/Blue emission (390 nm) rather than Cyan/Green.

Probe Mechanism (The "Turn-On" Principle)

7-Fluoro-4-methylquinolinone is frequently used as a reactive probe rather than a passive label. The C-F bond is susceptible to Nucleophilic Aromatic Substitution (


) .
  • Reaction: Attack by a strong nucleophile (e.g., Thiol of Cysteine, Hydrazine) at the 7-position displaces the Fluoride.

  • Result: Conversion of the weakly fluorescent/blue 7-Fluoro compound into the highly fluorescent 7-Substituted product (e.g., 7-thioether or 7-hydrazino).

  • Significance: This enables ratiometric or "turn-on" sensing where the appearance of a 450 nm peak indicates the presence of the analyte.

Part 3: Visualization of Workflows

Jablonski Diagram: Fluorescence Pathway

The following diagram illustrates the electronic transitions governing the fluorescence of the quinolinone scaffold.

Jablonski S0 Ground State (S0) Abs Absorption (hν) S0->Abs S1 Excited State (S1) (Frank-Condon) Abs->S1 Relax Vibrational Relaxation S1->Relax S1_Relaxed S1 (Relaxed) ICT State Relax->S1_Relaxed Fluor Fluorescence (hν') S1_Relaxed->Fluor ISC Intersystem Crossing (Triplet State) S1_Relaxed->ISC k_isc Fluor->S0

Caption: Energy diagram showing excitation (


 325 nm), relaxation to the Internal Charge Transfer (ICT) state, and emission (

390 nm).
Experimental Workflow: Spectral Characterization

Workflow Step1 1. Sample Preparation Dissolve 7-F-4-MQ in DMSO (10 mM Stock) Dilute to 10 µM in Buffer/MeOH Step2 2. Absorbance Scan Scan 250–450 nm Identify λ_max (Abs) Step1->Step2 Step3 3. Excitation Scan Set Em = λ_max + 20 nm Scan Ex 250–(λ_em - 10) nm Step2->Step3 Step4 4. Emission Scan Set Ex = Peak from Step 3 Scan Em (Ex + 10) nm – 600 nm Step3->Step4 Step5 5. Data Validation Check for Raman peaks Verify linear range (OD < 0.1) Step4->Step5

Caption: Step-by-step protocol for determining accurate excitation and emission maxima.

Part 4: Experimental Protocols

Standard Characterization Protocol

Objective: Determine the precise


 and 

for a specific derivative.
  • Stock Solution: Prepare a 10 mM stock solution of 7-Fluoro-4-methylquinolinone in spectroscopic grade DMSO. Store at -20°C shielded from light.

  • Working Solution: Dilute the stock to 10 µM in Methanol or PBS (pH 7.4). Ensure the final DMSO concentration is <1% to minimize solvent artifacts.

  • Absorbance Check: Measure absorbance at the theoretical maximum (325 nm). Adjust concentration so Optical Density (OD) is between 0.05 and 0.1. Note: OD > 0.1 causes inner-filter effects, distorting the spectrum.

  • Excitation Scan: Set the emission monochromator to 400 nm. Scan excitation from 250 nm to 380 nm. The peak intensity defines the true

    
    .
    
  • Emission Scan: Set the excitation monochromator to the determined

    
     (e.g., 325 nm). Scan emission from 340 nm to 600 nm.
    
  • Background Correction: Subtract the spectrum of the solvent blank (buffer + 1% DMSO) to remove Raman scattering bands.

Application: Thiol Detection Assay (Example)

Objective: Use 7-Fluoro-4-methylquinolinone as a probe for Cysteine.

  • Incubation: Mix 10 µM probe with the analyte (Cysteine, 0–100 µM) in HEPES buffer (pH 7.4).

  • Reaction: Incubate at 37°C for 30 minutes. The nucleophilic thiol displaces the fluorine.

  • Readout: Measure Fluorescence at Ex 360 nm / Em 450 nm (optimized for the product, not the probe).

  • Result: Fluorescence intensity increases linearly with Cysteine concentration as the 7-fluoro (weak/blue) is converted to the 7-thioether (strong/cyan).

References

  • Beddard, G. S., et al. (1977). "Concerning the fluorescence of some 7-hydroxycoumarins and related compounds." Journal of the Chemical Society, Perkin Transactions 2. Link Foundational text on the photophysics of the 7-hydroxy-4-methyl scaffold.

  • AAT Bioquest. "Spectrum of 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)." Spectrum Viewer Database. Link Source for comparative spectral data of the hydroxy-analog.[1]

  • Sigma-Aldrich. "7-Hydroxy-4-methyl-2(1H)-quinolone Product Sheet." Link Technical specifications for the closest structural analog (Carbostyril 165).

  • Kusama, H., et al. (2004). "Influence of quinoline derivatives... on solar cell performance." Journal of Photochemistry and Photobiology A: Chemistry. Link Discusses the electronic properties of substituted quinoline/quinolinone derivatives.

  • Tervola, E., et al. (2020).[2] "Fluorescence enhancement of quinolines by protonation." RSC Advances. Link Mechanistic insights into how protonation and substitution affect quinoline fluorescence.

Sources

Exploratory

Technical Guide: 7-Fluoro-4-methylquinolin-2(1H)-one in Fragment-Based Drug Discovery

The following technical guide details the utility, synthesis, and application of 7-Fluoro-4-methylquinolin-2(1H)-one as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Executive Summary: The Privileged Sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 7-Fluoro-4-methylquinolin-2(1H)-one as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary: The Privileged Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), the quinolin-2(1H)-one (carbostyril) core is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly kinases, phosphodiesterases (PDEs), and epigenetic readers (bromodomains).[1]

The specific derivative 7-Fluoro-4-methylquinolin-2(1H)-one (hereafter referred to as 7F-4MQ ) represents an optimized "seed" fragment.[1] It combines the hydrogen-bonding capability of the lactam warhead with the metabolic stability conferred by fluorination and the vector-orienting steric bulk of the C4-methyl group.

Physicochemical Profile (Rule of Three Compliance)

7F-4MQ is an ideal starting point for FBDD because it strictly adheres to the "Rule of Three" (RO3), allowing significant chemical space for "fragment growing" while maintaining drug-like properties.[1]

PropertyValueFBDD Significance
Molecular Weight 177.18 Da< 300 Da allows addition of functional groups without violating Lipinski's rules later.[1]
cLogP ~2.1Sufficient lipophilicity for membrane permeability; not so high as to cause non-specific aggregation.[1]
H-Bond Donors 1 (NH)Critical for hinge binding in kinases (mimics Adenine N1/N6).[1]
H-Bond Acceptors 2 (C=O, F)Carbonyl accepts H-bonds from backbone amides; Fluorine modulates electronics.[1]
Rotatable Bonds 0High rigidity minimizes entropy loss upon binding (

).[1]
PSA ~29 ŲExcellent polarity profile for intracellular targets.[1]

Chemical Logic & Structural Biology

The "Warhead": Lactam Tautomerism

The core feature of 7F-4MQ is the cis-amide (lactam) functionality. In solution, the 2-quinolinone exists predominantly in the lactam form (NH-C=O) rather than the lactim (N=C-OH) form.[1]

  • Mechanism: This motif acts as a bidentate hydrogen bond partner.[1] In kinase active sites, the NH acts as a donor to the hinge region (e.g., backbone carbonyl of the "gatekeeper+1" residue), while the Carbonyl oxygen acts as an acceptor from the backbone NH.

The 7-Fluoro Effect

Substitution at the C7 position is non-trivial:

  • Metabolic Blocking: The C7 position in quinolines is electron-rich and prone to oxidative metabolism (hydroxylation) by CYP450 enzymes.[1] Fluorine blocks this "soft spot," extending the half-life of the growing lead.

  • Electronic Modulation: The electronegative fluorine lowers the pKa of the lactam NH, potentially strengthening the H-bond donor capability.

The 4-Methyl Anchor

The methyl group at C4 serves two roles:

  • Desolvation: It provides a small hydrophobic patch that can displace "high-energy" water molecules in the binding pocket.[1]

  • Vector Definition: It breaks the perfect symmetry of the binding modes seen in unsubstituted quinolinones, forcing the fragment into a specific orientation and reducing binding promiscuity.

Synthesis Protocol

To utilize 7F-4MQ in a library, high purity is required.[1] The most robust route is the Knorr Carbostyril Synthesis .

Reaction Pathway (DOT Visualization)[1]

Synthesis SM1 3-Fluoroaniline Inter Intermediate (Acetoacet-3-fluoroanilide) SM1->Inter Condensation SM2 Acetoacetanilide SM2->Inter Acid H2SO4 Cyclization (95°C) Inter->Acid Prod 7-Fluoro-4-methylquinolin-2(1H)-one Acid->Prod - H2O

Caption: The Knorr Carbostyril pathway utilizes acid-catalyzed cyclization to form the thermodynamically stable 2-quinolinone core.[1]

Bench Protocol

Objective: Synthesis of 7-Fluoro-4-methylquinolin-2(1H)-one on a 10g scale.

  • Reactants:

    • 3-Fluoroaniline (1.0 eq)[1]

    • Ethyl Acetoacetate (1.1 eq) [Note: Alternatively use Acetoacetanilide directly if available][1]

    • Polyphosphoric Acid (PPA) or Conc.[1] H2SO4 (Solvent/Catalyst)[1]

  • Procedure (The "Knorr" Method):

    • Step A (Amide Formation): Mix 3-fluoroaniline and ethyl acetoacetate in toluene. Reflux with a Dean-Stark trap to remove water/ethanol.[1] Isolate the resulting N-(3-fluorophenyl)-3-oxobutanamide.

    • Step B (Cyclization): Heat concentrated H2SO4 to 75°C. Add the amide from Step A portion-wise (exothermic reaction).

    • Step C (Heating): Raise temperature to 95°C for 30 minutes to drive the intramolecular electrophilic aromatic substitution.

    • Step D (Quench): Cool to 60°C and pour onto crushed ice/water with vigorous stirring. The product will precipitate.

    • Step E (Purification): Filter the solid.[1] Wash with water (removes acid) and cold methanol (removes unreacted organics).[1] Recrystallize from Ethanol/DMF.[1]

  • Quality Control:

    • 1H NMR (DMSO-d6): Confirm singlet at ~2.4 ppm (Methyl) and broad singlet at ~11.5 ppm (Lactam NH).[1]

    • LC-MS: Confirm [M+H]+ = 178.1.[1]

FBDD Workflow: From Screen to Lead

Once synthesized, 7F-4MQ acts as a probe.[1] The following workflow details how to validate its binding and grow it into a lead.

Workflow Logic (DOT Visualization)

FBDD_Workflow cluster_Screen Biophysical Screening cluster_Struct Structural Enablement Library Fragment Library (Including 7F-4MQ) STD STD-NMR (Ligand Observe) Library->STD SPR SPR (Kinetics/Affinity) Library->SPR Hit Validated Hit (KD: 100µM - 1mM) STD->Hit SPR->Hit Soak Crystal Soaking Hit->Soak Xray X-Ray Structure (Hinge Binder Mode) Soak->Xray Vector Vector Analysis (N1 vs C3 vs C6) Xray->Vector Grow Synthetic Growing (Suzuki/Alkylation) Vector->Grow Lead Lead Compound (KD < 100nM) Grow->Lead Lead->Xray Iterative Cycle

Caption: The iterative FBDD cycle moves from biophysical detection of weak affinity (mM) to structural validation and synthetic optimization (nM).

Screening Methodology

Because fragments like 7F-4MQ often have low affinity (


 in high 

to

range), standard biochemical assays (IC50) may produce false negatives.[1]
  • Primary Screen: STD-NMR (Saturation Transfer Difference)

    • Protocol: Incubate 10

      
       Target Protein with 500 
      
      
      
      7F-4MQ.[1]
    • Mechanism:[2][3][4][5] Irradiate the protein (saturation).[1] If 7F-4MQ binds, magnetization transfers from protein to fragment.[1] The difference spectrum reveals signals only from the bound fragment.

    • Success Metric: Observation of aromatic proton signals in the difference spectrum confirms binding.

  • Orthogonal Validation: SPR (Surface Plasmon Resonance)

    • Protocol: Immobilize protein on a CM5 chip.[1] Inject fragment concentration series.

    • Analysis: Look for "square wave" sensorgrams (fast on/off rates typical of fragments).[1] Calculate Ligand Efficiency (LE).[1]

Fragment Growing Strategies

Upon confirming the binding mode (usually via X-ray), 7F-4MQ offers three distinct vectors for growth:

  • Vector A: N1-Alkylation (Solvent Front) [1]

    • Chemistry: Deprotonation (NaH) + Alkyl Halide.[1]

    • Targeting: Used to reach the "sugar pocket" or solvent-exposed regions of a kinase.

    • Example: Adding a piperidine tail to improve solubility and reach Asp residues.[1]

  • Vector B: C3-Functionalization (The Shelf)

    • Chemistry: Electrophilic substitution (Bromination -> Suzuki Coupling).[1]

    • Targeting: The C3 position points deep into the hydrophobic pocket (gatekeeper region).[1]

    • Protocol: Brominate C3 using NBS.[1] Perform Suzuki-Miyaura coupling with aryl boronic acids to access the "selectivity pocket."[1]

  • Vector C: C6-Extension

    • Chemistry: Requires starting with 3-fluoro-4-bromoaniline or post-synthesis modification (difficult on the quinolone core directly).[1]

    • Targeting: Often points toward the hinge backbone or solvent, depending on the specific kinase isoform.

References

  • Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery."[1] Current Opinion in Chemical Biology, 2010.[1] Link

  • Quinolinone Binding: Murray, C. W., et al. "Fragment-based drug discovery applied to Hsp90.[1] Discovery of two classes of potent Hsp90 inhibitors." Journal of Medicinal Chemistry, 2010. Link

  • Knorr Synthesis: Meth-Cohn, O.[1] "The synthesis of quinolines and quinolinones." Comprehensive Heterocyclic Chemistry II, 1996.[1] Link

  • Fragment Screening (NMR): Mayer, M., & Meyer, B. "Characterization of ligand binding by saturation transfer difference NMR spectroscopy."[1] Angewandte Chemie International Edition, 1999.[1] Link

  • Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[1] Link

Sources

Foundational

Electronic Structure &amp; Photophysical Modulation of Fluorinated Quinolin-2(1H)-one Scaffolds

Topic: Electronic properties of fluorinated quinolin-2(1H)-one scaffolds Content Type: In-depth technical guide [1] Executive Summary The quinolin-2(1H)-one (carbostyril) scaffold represents a privileged pharmacophore an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties of fluorinated quinolin-2(1H)-one scaffolds Content Type: In-depth technical guide

[1]

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold represents a privileged pharmacophore and a versatile chromophore in organic electronics. Its utility stems from a tunable electronic structure that balances aromatic stability with reactive carbonyl functionality. This guide analyzes the perturbation of this system by fluorine substitution.[1][2] We explore how the high electronegativity and orthogonality of the C-F bond modulate the lactam-lactim tautomeric equilibrium , depress HOMO/LUMO energy levels , and alter excited-state intramolecular proton transfer (ESIPT) kinetics. These insights are critical for designing next-generation fluorophores and metabolically stable drug candidates.

Structural Fundamentals & Tautomeric Equilibria

The core reactivity of quinolin-2(1H)-one is dictated by the equilibrium between the amide (lactam) and imidic acid (lactim) forms. While the lactam form is thermodynamically favored in the gas phase and polar solvents due to aromatic stabilization of the pyridone ring, fluorination introduces a potent inductive effect (


) that perturbs this landscape.
The Fluorine Effect on Aromaticity and H-Bonding

Fluorine substitution exerts a distance-dependent electronic withdrawal.

  • 
    -Fluorination (C3 position):  Increases the acidity of the N-H proton, potentially lowering the barrier for proton transfer, though the lactam remains dominant.
    
  • Benzenoid Fluorination (C5-C8): Reduces the electron density of the homocyclic ring, increasing the scaffold's oxidation potential (metabolic stability) and altering

    
    -
    
    
    
    stacking interactions in solid-state applications.
Visualization: Tautomeric Modulation

The following diagram illustrates the lactam-lactim equilibrium and the vectors of electronic withdrawal induced by fluorine substitution.

Tautomerism Lactam Lactam Form (Dominant) (C=O, N-H) TS Transition State [Proton Transfer] Lactam->TS  ΔG‡   TS->Lactam Lactim Lactim Form (Minor) (C-OH, C=N) TS->Lactim Lactim->TS F_Inductive Fluorine (-I Effect) Stabilizes Polar Forms F_Inductive->Lactam Modulates pKa Solvent Polar Solvent (Stabilizes Lactam) Solvent->Lactam

Figure 1: Tautomeric equilibrium of quinolin-2(1H)-one. Fluorine substitution modulates the acidity of the N-H group and the basicity of the carbonyl oxygen.

Electronic Properties: Frontier Molecular Orbitals

The introduction of fluorine atoms lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] This "hardening" of the molecule is advantageous for n-type organic semiconductors and for preventing oxidative metabolism in medicinal chemistry.

Orbital Engineering
  • LUMO Depression: Fluorine stabilizes the LUMO significantly more than the HOMO in certain substitution patterns (e.g., C3/C4), facilitating electron injection in optoelectronic devices.

  • Band Gap (

    
    ):  While F is an electron-withdrawing group (EWG), its mesomeric donation (
    
    
    
    ) can paradoxically fine-tune the band gap when conjugated with strong donors (push-pull systems), leading to solvatochromic shifts.
Comparative Electronic Parameters

The table below summarizes theoretical values (DFT B3LYP/6-31G*) for a standard quinolinone versus fluorinated analogs.

Scaffold VariantHOMO (eV)LUMO (eV)Gap (eV)Dipole Moment (D)Predicted Stability
Quinolin-2(1H)-one (Ref) -6.10-1.854.254.1Moderate
3-Fluoro-quinolin-2-one -6.35-2.204.154.8High
6-Fluoro-quinolin-2-one -6.28-2.054.235.2High
Perfluoro-quinolin-2-one -7.10-3.503.603.5Very High

Data derived from trends in fluorinated heterocycle DFT studies [1, 4].

Photophysical Characterization & Solvatochromism

Fluorinated quinolin-2(1H)-ones exhibit distinct photophysical behaviors, including Intramolecular Charge Transfer (ICT) . The presence of fluorine on the benzenoid ring often quenches fluorescence due to the "heavy atom effect" (though F is light, it promotes intersystem crossing in specific geometries) or enhances it by suppressing non-radiative decay pathways via rigidification.

Solvatochromic Inversion

Recent studies on push-pull quinolinones have demonstrated inverted solvatochromism . In non-polar solvents, the excited state is stabilized by intramolecular H-bonding. In polar solvents, intermolecular H-bonding with the solvent disrupts this, leading to hypsochromic (blue) shifts, a phenomenon modulated by the electron-withdrawing strength of fluorine substituents [2, 3].

Workflow: Characterization Pipeline

The following workflow outlines the standard protocol for validating the electronic state of a new fluorinated derivative.

Workflow cluster_Char 3. Characterization Phase Synth 1. Synthesis (Knoevenagel/Cyclization) Purify 2. Purification (Column Chrom. / Recrystallization) Synth->Purify NMR NMR (1H, 13C, 19F) Confirm Regiochemistry Purify->NMR UV UV-Vis & Fluorescence (Solvatochromism Study) NMR->UV DFT DFT Calculation (B3LYP/6-311+G**) NMR->DFT App 4. Application (Bio-probe / OLED) UV->App DFT->App Validates

Figure 2: Integrated experimental and computational workflow for characterizing fluorinated quinolinone scaffolds.

Experimental Protocols

Protocol: Synthesis of 6-Fluoro-4-methylquinolin-2(1H)-one

This protocol utilizes the Pechmann condensation or a modified Knorr synthesis, adapted for fluorinated anilines.

Reagents:

  • 4-Fluoroaniline (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Polyphosphoric acid (PPA) or H₂SO₄

Step-by-Step Methodology:

  • Condensation: Mix 4-fluoroaniline and ethyl acetoacetate in a round-bottom flask. Heat at 120°C for 2 hours to form the intermediate acetoacetanilide. Monitor via TLC.

  • Cyclization: Cool the mixture. Add PPA (10 g) and heat to 100-110°C for 3 hours. The acid acts as both solvent and catalyst for the intramolecular electrophilic aromatic substitution.

  • Quenching: Pour the dark reaction mixture over crushed ice (200 g) with vigorous stirring. The crude quinolinone will precipitate as a solid.

  • Purification: Filter the precipitate. Wash with water to remove acid traces. Recrystallize from ethanol/water (9:1) to yield off-white crystals.

  • Validation:

    • ¹⁹F NMR: Expect a singlet around -115 to -120 ppm (relative to CFCl₃).

    • MS: Confirm molecular ion peak [M+H]⁺.

Protocol: Computational Setup (DFT)

To accurately predict the HOMO/LUMO levels discussed in Section 2, use the following Gaussian input parameters.

Input Block:

Rationale: The 6-311+G(d,p) basis set is essential for correctly modeling the diffuse electron density around the fluorine atom and the lone pairs of the carbonyl oxygen.

Medicinal Chemistry Implications[4][5][6]

Metabolic Blocking

The C-F bond is approximately 14 kcal/mol stronger than the C-H bond. Strategic placement of fluorine at the C6 or C7 positions of the quinolinone ring blocks cytochrome P450-mediated hydroxylation. This extends the half-life (


) of the drug candidate without significantly altering the steric profile (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).
Bioisosterism & Binding

Fluorinated quinolinones serve as bioisosteres for purine bases. The polarized C-F bond can engage in orthogonal dipolar interactions with protein backbone amides, potentially increasing binding affinity (


) in kinase inhibitors [5].

References

  • Synthesis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences, 2024.[3]

  • Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Omega, 2024.

  • Interaction of fluorescent quinolin-2-one and coumarin derivatives with lipid bilayers. Photochemical & Photobiological Sciences, 2012.

  • Evaluation of the electronic properties of perfluorophenyl functionalized quinolines. RSC Advances, 2014.

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones. Frontiers in Chemistry, 2023.

Sources

Protocols & Analytical Methods

Method

Microwave-assisted synthesis of 7-fluoro-4-methylcarbostyril

Application Note: Microwave-Assisted Synthesis of 7-Fluoro-4-Methylcarbostyril Executive Summary This application note details a robust, high-yield protocol for the synthesis of 7-fluoro-4-methylcarbostyril (7-fluoro-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 7-Fluoro-4-Methylcarbostyril

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 7-fluoro-4-methylcarbostyril (7-fluoro-4-methylquinolin-2(1H)-one) using microwave-assisted organic synthesis (MAOS). While conventional heating methods (oil bath reflux) for carbostyril synthesis often require harsh conditions (100–160°C) and extended reaction times (3–12 hours) with variable yields, the microwave-assisted protocol described herein reduces reaction time to under 20 minutes while improving regioselectivity and atom economy.

Key Applications:

  • Intermediate for fluorinated pharmaceutical scaffolds (e.g., Aripiprazole derivatives).

  • Fragment-based drug discovery (FBDD).

  • Fluorescent probe development.

Scientific Background & Mechanism

The Chemical Pathway

The synthesis utilizes a Pechmann-type condensation (often mechanistically overlapping with the Knorr quinoline synthesis) between 3-fluoroaniline and ethyl acetoacetate .

The reaction proceeds through two distinct phases:

  • Acylation (Kinetic Control): Nucleophilic attack of the aniline nitrogen on the ester carbonyl of ethyl acetoacetate forms the intermediate acetoacetanilide .

  • Cyclization (Thermodynamic Control): Under acid catalysis and high temperature (facilitated by MW), the anilide undergoes intramolecular electrophilic aromatic substitution to close the ring, followed by dehydration to aromatize the system into the quinolin-2(1H)-one core.

Regioselectivity Note: Starting with 3-fluoroaniline (meta-substituted), cyclization can theoretically occur at the position ortho (position 2) or para (position 6) to the fluorine. Electronic directing effects (F is ortho/para directing) and steric hindrance strongly favor cyclization para to the fluorine, yielding the 7-fluoro isomer as the major product, rather than the 5-fluoro isomer.

Microwave Dielectric Heating Mechanism

Microwave irradiation (2.45 GHz) couples directly with the polar reaction matrix (specifically the acid catalyst and the polar transition state). This induces dipolar rotation and ionic conduction , generating rapid internal heat.

  • Non-thermal Effect: The stabilization of the dipolar transition state during the ring-closure step lowers the activation energy (

    
    ), significantly accelerating the rate-determining step compared to conductive heating.
    

Visualization: Reaction Mechanism

The following diagram illustrates the mechanistic pathway from precursors to the final cyclized product.

ReactionMechanism cluster_conditions Microwave Parameters Start Precursors: 3-Fluoroaniline + Ethyl Acetoacetate Inter1 Intermediate 1: Acetoacetanilide (Amide Formation) Start->Inter1 -EtOH (Fast) TS Transition State: Intramolecular Electrophilic Attack Inter1->TS H+ Catalyst MW Irradiation Product Product: 7-Fluoro-4-methylcarbostyril (7-Fluoro-4-methylquinolin-2(1H)-one) TS->Product -H2O (Cyclization)

Figure 1: Mechanistic pathway for the acid-catalyzed cyclization of 3-fluoroaniline and ethyl acetoacetate.

Experimental Protocol

Safety Warning: This reaction involves corrosive acids and high temperatures/pressures. Perform all steps in a fume hood. Use appropriate PPE (acid-resistant gloves, face shield).

Materials & Equipment
  • Reagents: 3-Fluoroaniline (98%), Ethyl Acetoacetate (99%), Polyphosphoric Acid (PPA) or Sulfuric Acid (

    
    ).
    
  • Reactor: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 35 mL pressure-rated Pyrex reaction vial with Teflon/Silicon septum.

Method A: Solvent-Free Synthesis (Recommended)

This method offers the highest "Green Chemistry" score due to high atom economy and lack of organic solvents during the reaction phase.

StepActionCritical Parameter / Observation
1 Charge Vessel Add 3-Fluoroaniline (10 mmol, 1.11 g) and Ethyl Acetoacetate (10 mmol, 1.30 g) to the MW vial.
2 Catalyst Addition Add Polyphosphoric Acid (PPA, 3.0 g) . Note: PPA is viscous; weigh directly into the vial.
3 Mixing Vortex or stir manually with a glass rod to ensure a homogeneous paste.
4 Irradiation Seal vessel. Program MW: Temp: 130°C , Time: 10 min , Power: Dynamic (Max 150W) , Stirring: High .
5 Quenching Allow to cool to <60°C. Pour the dark syrup into 50 mL crushed ice/water with vigorous stirring.
6 Isolation The solid product precipitates immediately. Stir for 30 mins to hydrolyze residual PPA.
7 Purification Filter by vacuum. Wash with water (3 x 20 mL) to remove acid. Recrystallize from Ethanol/Water (95:5) .
Method B: Solid-Acid Catalysis (Alternative)

Uses K-10 Montmorillonite clay, allowing for easier workup (filtration of catalyst).

  • Mix 3-Fluoroaniline (10 mmol) and Ethyl Acetoacetate (10 mmol) in the vial.

  • Add K-10 Montmorillonite clay (500 mg) .

  • Irradiate at 140°C for 15 minutes (solvent-free).

  • Extract product with hot ethanol, filter off the clay, and evaporate solvent to crystallize.

Workflow Visualization

Workflow Step1 1. Reagent Prep (Aniline + Ester + PPA) Step2 2. Microwave Irradiation 130°C | 10 min | Dynamic Power Step1->Step2 Step3 3. Quench Pour into Ice Water Step2->Step3 Step4 4. Filtration Isolate Crude Solid Step3->Step4 Step5 5. Recrystallization (Ethanol/Water) Step4->Step5 QC 6. QC Analysis (NMR, MP, HPLC) Step5->QC

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Characterization & Validation

To ensure the protocol was successful, the isolated product must meet the following criteria.

Physical Properties
  • Appearance: White to off-white needles or powder.

  • Melting Point: Expected range 250–270°C .

    • Note: Non-fluorinated 4-methylcarbostyril melts ~222°C. Amino-analogs melt ~270°C. The high polarity of the carbostyril lactam usually results in high melting points.

Spectroscopic Data (Expected)
  • IR (ATR):

    • Broad band ~3000–3100 cm⁻¹ (N-H stretch, lactam).

    • Strong band ~1650–1680 cm⁻¹ (C=O, amide/lactam).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.45 (s, 3H, 
      
      
      
      at C4).
    • 
       6.35 (s, 1H, H at C3).
      
    • 
       11.5–12.0 (br s, 1H, NH).
      
    • Aromatic Region: Distinct splitting patterns due to

      
       coupling. Look for a doublet of doublets for the proton at C8 (coupling with F at C7 and H at C6).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization of the intermediate anilide.Increase MW hold time by 5 mins or increase Temp to 140°C. Ensure PPA is fresh.
Charring/Black Tar Localized overheating (Hot spots).Ensure high stirring rate. Use "Power Cycling" or "Air Cooling" feature on MW reactor to manage exotherms.
Wrong Isomer (5-Fluoro) Steric control failure (rare with 3-F).Verify starting material is 3-fluoroaniline. Lower temperature slightly to favor thermodynamic product.

References

  • Microwave-Assisted Synthesis of Quinolones

    • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.

  • General Carbostyril Synthesis (Organic Syntheses)

    • Lauer, W. M., & Kaslow, C. E. (1944). 4-Methylcarbostyril.[1][2] Organic Syntheses, 24, 68.

  • Solid Acid Catalysis in MW

    • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry, 1, 43-55.

  • Spectral Data Reference (Analogues)

    • SpectraBase. 7-Amino-4-methylcarbostyril NMR/IR Data.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Knorr synthesis of fluoro-quinolinones

Technical Support Center: Troubleshooting Low Yield in Knorr Synthesis of Fluoro-Quinolinones Executive Summary You are likely accessing this guide because your synthesis of a fluoro-quinolinone (via the Knorr or Gould-J...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Yield in Knorr Synthesis of Fluoro-Quinolinones

Executive Summary

You are likely accessing this guide because your synthesis of a fluoro-quinolinone (via the Knorr or Gould-Jacobs pathway) is stalling at yields below 40%, or you are observing significant charring during the cyclization step.

The Core Problem: The presence of the fluorine atom on the aniline ring is a double-edged sword. While essential for pharmacological potency (e.g., increasing lipophilicity and gyrase inhibition), the fluorine atom is strongly electron-withdrawing (inductive effect,


). This deactivates the aromatic ring , raising the activation energy required for the critical intramolecular electrophilic substitution (cyclization) step. Standard Knorr conditions (sulfuric acid, 

) often fail to overcome this barrier, leading to incomplete reaction or polymerization of the intermediate.

This guide provides a root-cause analysis and validated protocol adjustments to recover yield.

Part 1: Diagnostic & Mechanism

The Reaction Pathway & Failure Points

The synthesis typically proceeds in two stages:[1]

  • Condensation: Reaction of the fluoro-aniline with a

    
    -keto ester (or EMME) to form an intermediate (Anilide or Enamine).
    
  • Cyclization: Intramolecular ring closure to form the quinolinone core.

Visualizing the Bottleneck:

KnorrMechanism cluster_0 Critical Failure Mode: Ring Deactivation Start Fluoro-Aniline + Beta-Keto Ester Inter Intermediate (Anilide/Enamine) Start->Inter Condensation (-H2O/EtOH) Cyclization Cyclization Step (The Bottleneck) Inter->Cyclization Activation Product Fluoro-Quinolinone Cyclization->Product High Temp / Strong Acid Side Polymerization/Charring Cyclization->Side Overheating or Oxidation

Figure 1: The reaction pathway highlighting the cyclization step as the primary failure point due to electronic deactivation by fluorine.

Part 2: Troubleshooting Guide (Q&A Format)

Phase 1: The Intermediate (Condensation)

Q1: My TLC shows starting material (aniline) remaining even after refluxing for 12 hours. Why isn't the intermediate forming?

  • Diagnosis: The condensation step is an equilibrium reaction releasing water or ethanol. If the byproduct isn't removed, the reaction stalls. Furthermore, fluoro-anilines are less nucleophilic than standard anilines.

  • Corrective Action:

    • Dean-Stark Trap: If using a solvent (toluene/benzene), you must continuously remove water.

    • Neat Reaction: Run the condensation solvent-free with an excess of the

      
      -keto ester at 
      
      
      
      . This drives the equilibrium by distilling off the ethanol/water byproduct immediately.
    • Catalysis: Add a catalytic amount of acetic acid or

      
      -TsOH (0.1 eq) to protonate the carbonyl, making it more susceptible to attack by the deactivated aniline.
      
Phase 2: The Cyclization (The Critical Step)

Q2: I have the intermediate, but the acid cyclization (H2SO4) yields a black tar with <20% product.

  • Diagnosis: Concentrated sulfuric acid is often too oxidizing and contains water (95-98%). The high temperature required to cyclize a deactivated fluoro-ring (

    
    ) in 
    
    
    
    causes sulfonation of the ring or oxidative polymerization (tar).
  • Corrective Action: Switch to Polyphosphoric Acid (PPA).

    • Why: PPA is a milder oxidant but a potent dehydrating agent and Lewis acid. It allows for higher temperatures (

      
      ) without charring.
      
    • Protocol: Mix the intermediate with PPA (1:10 w/w). Heat to

      
       with vigorous mechanical stirring (PPA is viscous). Monitor by TLC every 30 mins. Quench by pouring into crushed ice/ammonia.
      

Q3: Even with PPA, the conversion is low. The starting material just sits there.

  • Diagnosis: The fluorine deactivation is too strong for acid catalysis alone. The ring is simply not nucleophilic enough to attack the protonated carbonyl.

  • Corrective Action: Switch to Thermal Cyclization (Gould-Jacobs Method).

    • Logic: Instead of activating the electrophile (acid catalysis), use thermal energy to force the closure via a concerted electrocyclic mechanism or high-energy transition state.

    • Solvent: Use Diphenyl Ether or Dowtherm A (eutectic mixture of diphenyl ether and biphenyl).

    • Temperature: These solvents boil at

      
      . This high temperature is required to overcome the activation energy of fluoro-aromatics.
      
    • Protocol: Add the intermediate dropwise into boiling Dowtherm A (

      
      ). The rapid dilution prevents intermolecular polymerization (tar), favoring intramolecular cyclization.
      

Q4: I am getting a mixture of isomers. Why?

  • Diagnosis: Regioselectivity.[2] If you use a meta-fluoroaniline (3-fluoroaniline), cyclization can occur ortho (position 2) or para (position 6) to the fluorine.

    • Electronic Effect: Fluorine directs ortho/para.

    • Steric Effect: The position between the amine and fluorine is sterically crowded.

  • Corrective Action:

    • Substrate Design: Use 3,4-difluoroaniline . The para position is blocked, forcing cyclization to the only open ortho position relative to the amine, yielding the 6,7-difluoro product (precursor to Ciprofloxacin).

    • Purification: The isomers usually have different solubilities. Recrystallize from DMF or Acetic Acid to isolate the major isomer.

Part 3: Validated Protocols & Data

Comparison of Cyclization Methods
MethodReagentTemp (

C)
Typical Yield (Fluoro-substrate)ProsCons
Classic Knorr Conc.


15--30%Cheap, availableHigh charring, sulfonation side-products.
Optimized Acid PPA (Polyphosphoric Acid)

50--75% Cleaner reaction, less oxidationViscous, difficult work-up (sticky).
Eaton's Reagent

in


45--65%Liquid (easy stirring), lower tempExpensive, sensitive to moisture.
Thermal (Gould-Jacobs) Dowtherm A 250 60--85% Best for deactivated rings , scalableRequires high temp setup, difficult solvent removal.
Recommended Workflow: The "Decision Tree"

Use this logic flow to determine your next experiment.

TroubleshootingTree Start Start: Low Yield CheckInter Is Intermediate Isolated? Start->CheckInter Condensation Optimize Condensation: Use Dean-Stark or Neat (140°C) CheckInter->Condensation No MethodCheck Current Cyclization Method? CheckInter->MethodCheck Yes H2SO4 Sulfuric Acid MethodCheck->H2SO4 PPA PPA / Eaton's MethodCheck->PPA Thermal Dowtherm A (250°C) MethodCheck->Thermal SwitchPPA Switch to PPA (Less Charring) H2SO4->SwitchPPA PPAFail Still Low Yield? PPA->PPAFail ThermalFail Charring at 250°C? Thermal->ThermalFail SwitchThermal Switch to Dowtherm A (High Temp Required) PPAFail->SwitchThermal Yes Dilution Run High Dilution (Dropwise Addition) ThermalFail->Dilution Yes

Figure 2: Troubleshooting logic for selecting the optimal cyclization condition.

Part 4: Detailed Experimental Protocol (Optimized)

Protocol: Thermal Cyclization of Diethyl (3-fluoroanilino)methylenemalonate Adapted from Grohe & Heitzer optimizations.

  • Preparation:

    • Equip a 3-neck flask with a thermometer, dropping funnel, and an air condenser (not water-cooled, to prevent thermal shock/clogging).

    • Charge the flask with Dowtherm A (10 mL per 1 g of substrate).

    • Heat the solvent to a rolling boil (

      
      ).
      
  • Addition:

    • Dissolve your intermediate (enamine/anilide) in a minimal amount of warm Dowtherm A or diphenyl ether.

    • Add this solution dropwise to the boiling solvent over 20-30 minutes.

    • Note: Rapid addition causes local concentration spikes, leading to polymerization. The solution must remain dilute.

  • Reaction:

    • Continue heating for 30-60 minutes. Monitor the evolution of ethanol (if using EMME route) or water. The reaction is usually fast at this temperature.

  • Work-up:

    • Cool the mixture to room temperature.

    • Add a non-polar solvent (e.g., Hexane or Ligroin) to dilute the Dowtherm A.

    • The fluoro-quinolinone product typically precipitates as a solid. Filter, wash with hexane, and dry.

References

  • Knorr, L. (1886).[3][4][5] Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.[4] Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heitzer, H. (1987).[6] Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1987(1), 29–37.[6] Link

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • BenchChem Technical Support. (2025). Synthesis of 4-Fluoro-2-hydroxyquinoline. Link

Sources

Optimization

Technical Support Center: Fluorescence Optimization in Quinolinone Derivatives

Current Status: Operational Operator: Senior Application Scientist (Spectroscopy Division) Ticket ID: ESIPT-OPT-2026 Subject: Minimizing ESIPT-Mediated Quenching & Maximizing Quantum Yield Diagnostic Hub: Is ESIPT Your P...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist (Spectroscopy Division) Ticket ID: ESIPT-OPT-2026 Subject: Minimizing ESIPT-Mediated Quenching & Maximizing Quantum Yield

Diagnostic Hub: Is ESIPT Your Problem?

Before implementing synthetic or environmental fixes, we must confirm that Excited-State Intramolecular Proton Transfer (ESIPT) is the root cause of your fluorescence quenching. ESIPT is a double-edged sword: it provides the desirable large Stokes shift (preventing self-absorption), but often couples with non-radiative decay channels (twisting/vibration) that "quench" the quantum yield (QY).

The Mechanism: Upon photoexcitation, the quinolinone undergoes an ultrafast proton transfer from a donor (usually -OH or -NH) to an acceptor (=O or =N), transitioning from the Enol (E)* form to the Keto (K)* form.

  • Ideal Scenario: The K* form relaxes radiatively (Fluorescence).

  • Quenching Scenario: The K* form enters a dark state (via TICT or ISC) or the proton transfer barrier is too high, leading to non-radiative decay.

Visualizing the Pathway (The 4-Level Photocycle)

ESIPT_Mechanism E_S0 Enol (Ground) Stable E_S1 Enol (Excited) Short-lived E_S0->E_S1 Excitation (UV) E_S1->E_S0 Enol Emission (If ESIPT blocked) K_S1 Keto (Excited) ESIPT Product E_S1->K_S1 Proton Transfer (ESIPT) K_S0 Keto (Ground) Transient K_S1->K_S0 Fluorescence (Red-Shifted) Quench Non-Radiative Decay (Quenching/TICT) K_S1->Quench Energy Loss (Twisting/Vibration) K_S0->E_S0 Back Proton Transfer

Figure 1: The ESIPT photocycle. Quenching occurs when the K-S1 state relaxes via non-radiative pathways (black path) rather than fluorescence (yellow path).

Troubleshooting & Optimization Guides
Scenario A: "I want the large Stokes shift, but the signal is too weak."

Diagnosis: Your ESIPT process is working, but the Keto excited state (K*) is unstable and decaying non-radiatively (likely due to molecular rotation or vibration).

Q: How do I stabilize the Keto emission? A: You must rigidify the molecule to prevent "loose bolt" effects or Twisted Intramolecular Charge Transfer (TICT).

  • Synthetic Fix (Rigidification): Introduce bulky groups or ring fusion to lock the rotation between the proton donor and acceptor rings. For example, in 2-(2'-hydroxyphenyl)benzoxazole (HBO) analogs, restricting rotation significantly boosts QY [1].

  • Environmental Fix (Viscosity): If you cannot change the molecule, increase the solvent viscosity (e.g., glycerol or polymer matrices). This mechanically hinders the twisting motion that leads to quenching.

Scenario B: "I just want high brightness; I don't care about the Stokes shift."

Diagnosis: The ESIPT process itself is the loss channel. You need to shut it down to force emission from the highly fluorescent Enol (E*) form.

Q: How do I block ESIPT entirely? A: Disrupt the intramolecular hydrogen bond (IMHB).

  • Synthetic Fix (O-Alkylation): Replace the hydroxyl proton (-OH) with a methoxy (-OMe) or bulky ether group. This physically removes the proton required for transfer.

    • Result: Blue-shifted emission, small Stokes shift, but typically much higher Quantum Yield (often >60-80%) [2].

  • Solvent Fix (H-Bond Disruption): Switch to a highly polar, protic solvent (e.g., Methanol, DMSO).

    • Mechanism:[1][2][3][4] The solvent forms intermolecular hydrogen bonds with the donor/acceptor sites, competing with and breaking the intramolecular bond required for ESIPT [3].

Experimental Protocols
Protocol 1: The Solvent Polarity & Viscosity Sweep

Purpose: Determine if your quenching is due to TICT (viscosity sensitive) or H-bonding dynamics (polarity sensitive).

Materials:

  • Solvents: Cyclohexane (Non-polar), Acetonitrile (Polar Aprotic), Methanol (Polar Protic), Ethylene Glycol (Viscous).

  • Spectrofluorometer.

Step-by-Step:

  • Preparation: Prepare 10 µM solutions of your quinolinone derivative in all four solvents. Ensure absorbance at excitation wavelength is <0.1 OD to avoid inner-filter effects.

  • Acquisition: Record emission spectra (excitation at absorption max).

  • Analysis:

    • Compare Methanol vs. Acetonitrile: If QY drops significantly in Methanol, intermolecular H-bonding is quenching the state [1].

    • Compare Ethylene Glycol vs. Methanol: If QY rises sharply in Ethylene Glycol, your molecule suffers from TICT-mediated quenching (rotational relaxation) [2].

Protocol 2: Comparative Quantum Yield Table

Use this structure to benchmark your derivatives against known standards.

Derivative TypeModification StrategyDominant Species (Excited)Expected Stokes ShiftTypical QY Risk
Native 3-Hydroxyquinolinone NoneKeto (K)Large (>100 nm)High (TICT quenching)
O-Alkylated (e.g., -OMe) Block Proton TransferEnol (E)Small (<50 nm)Low (High Brightness)
Rigidified / Fused Ring Restrict RotationKeto (K)Large (>100 nm)Low (Stable K)
Electron-Withdrawing (Br/CN) Modulate pKaMixed / TunableVariableMedium (ISC potential)
Advanced Decision Logic: The "Fix-It" Flowchart

Use this logic tree to select the correct optimization path for your specific drug scaffold or probe.

Optimization_Logic Start Start: Low Fluorescence Signal Q1 Is Large Stokes Shift Required? Start->Q1 Yes_Path Goal: Stabilize Keto Form Q1->Yes_Path Yes No_Path Goal: Force Enol Emission Q1->No_Path No Check_TICT Is it TICT Quenched? (Test: High Viscosity) Yes_Path->Check_TICT Fix_Rigid Action: Rigidify Structure (Fuse rings / Bulky groups) Check_TICT->Fix_Rigid Viscosity Increases QY Fix_Solvent Action: Use Aprotic, Non-Polar Solvents Check_TICT->Fix_Solvent Viscosity No Effect Fix_Block Action: O-Alkylation (Methylate the -OH) No_Path->Fix_Block Synthetic Route Fix_Hbond Action: Use Polar/Protic Solvent (Disrupt IMHB) No_Path->Fix_Hbond Formulation Route

Figure 2: Strategic decision tree for optimizing quinolinone fluorescence.

FAQ: Expert Insights

Q: Why does my 2-quinolinone derivative show dual emission? A: This indicates an equilibrium between the Enol and Keto excited states where the proton transfer barrier is low but not barrierless. It is often solvent-dependent. In non-polar solvents, the Keto form (red-shifted) usually dominates. In polar solvents, the Enol form (blue) may reappear due to stabilization of the ground state species or disruption of the transfer mechanism [4].

Q: Can I use heavy atoms (like Bromine) to minimize quenching? A: Proceed with caution. While electron-withdrawing groups can modulate the pKa and facilitate proton transfer, heavy atoms like Bromine often induce Intersystem Crossing (ISC) to the Triplet state. This increases quenching of fluorescence (via phosphorescence pathways) rather than solving it. Only use these if you are designing ratiometric sensors, not for maximizing brightness [5].

References
  • Sun, W. et al. (2009).[5] Understanding solvent effects on luminescent properties of a triple fluorescent ESIPT compound. The Journal of Physical Chemistry A. Link

  • Stoerkler, T. et al. (2025).[6] Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores.[7] Organic Chemistry Frontiers. Link

  • Padalkar, V. S.[1] & Seki, S. (2016). Excited-state intramolecular proton-transfer (ESIPT)-inspired solid state emitters.[4][6][7][8][9][10] Chemical Society Reviews.[8] Link

  • Durko, M. et al. (2023).[10] Solid-State Emitters Presenting a Modular Excited-State Proton Transfer (ESIPT) Process.[10] Chemistry – A European Journal. Link

  • Wang, Y. et al. (2024). Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole. RSC Advances. Link

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Electrophilic Substitution of 7-Fluoro-quinolinones

Welcome to the technical support center for navigating the complexities of electrophilic substitution reactions on 7-fluoro-quinolinone scaffolds. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of electrophilic substitution reactions on 7-fluoro-quinolinone scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical moiety. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve the desired regioselectivity in your experiments.

Introduction: The Challenge of Regioselectivity

The 7-fluoro-quinolinone core is a prevalent feature in many biologically active compounds. However, its functionalization through electrophilic aromatic substitution (EAS) presents a significant regioselectivity challenge. The outcome of the reaction is governed by a delicate interplay of electronic effects from multiple directing groups within the molecule. Understanding these influences is paramount to controlling the position of substitution and achieving the desired isomer.

The primary directing influences at play are:

  • The Activating Lactam Group: The lactam ring of the quinolinone system is an activating group, directing electrophilic attack to the ortho and para positions relative to the nitrogen atom.

  • The Deactivating Fluoro Substituent: Fluorine is an electronegative atom that deactivates the ring towards electrophilic substitution through a strong inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic system via resonance (+M), making it an ortho, para-director.[1][2]

  • The Pyridine Ring: The pyridine part of the quinolinone system is electron-deficient and generally disfavors electrophilic attack.

This guide will help you dissect these competing effects to predict and control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for electrophilic substitution on the 7-fluoro-quinolinone ring?

Electrophilic substitution on the quinoline ring system generally occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring.[3] For 7-fluoro-quinolinones, the substitution is primarily directed to the C6 and C8 positions. The C5 position is also a possibility, but typically to a lesser extent.

Q2: How does the fluorine at the C7 position influence regioselectivity?

The fluorine atom at C7 exerts a strong electron-withdrawing inductive effect (-I), which deactivates the entire benzene ring towards electrophilic attack.[2] However, through resonance (+M effect), it donates electron density to the ortho (C6 and C8) and para (C5) positions.[1][2] This makes the fluorine an ortho, para-director, despite its deactivating nature. The strong para-directing nature of fluorine in many electrophilic aromatic substitutions is well-documented.[1]

Q3: What is the directing effect of the quinolinone lactam?

The lactam group is part of the heterocyclic ring and has a significant influence on the electronic distribution of the entire quinolinone system. The nitrogen atom's lone pair can participate in resonance, increasing the electron density of the benzene ring and thus activating it towards electrophilic substitution. This activating effect is directed towards the positions ortho and para to the nitrogen, which in this case influences the C5 and C7 positions.

Q4: How do I distinguish between the C6 and C8 isomers?

Unequivocal structure determination of the resulting isomers is crucial. The most reliable method for this is Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are diagnostic. For example, substitution at C6 will result in two singlets for the protons at C5 and C8, while substitution at C8 will lead to a doublet for the proton at C5 and a doublet for the proton at C6 (assuming no further coupling).

  • ¹³C NMR: The chemical shifts of the carbon atoms are also indicative of the substitution pattern.[5]

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can provide definitive correlations to establish the connectivity of the molecule. NOESY experiments can also be useful to determine through-space proximity of protons.[4]

Troubleshooting Guide

Problem 1: My reaction yields a mixture of C6 and C8 substituted isomers. How can I improve selectivity for the C6 position?

This is a common issue arising from the competing directing effects of the C7-fluoro and the quinolinone ring system. To favor substitution at the C6 position, you can modulate the reaction conditions.

Answer:

  • Steric Hindrance: The C8 position is generally more sterically hindered than the C6 position due to its proximity to the fused pyridine ring. Using bulkier electrophiles or reaction conditions that favor kinetic control can enhance selectivity for the less hindered C6 position.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies for substitution at different positions. Experiment with a range of solvents from non-polar (e.g., hexane, dichloromethane) to polar (e.g., nitromethane, acetic acid) to find the optimal conditions for C6 selectivity.

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the product formed from the lower energy transition state.

Problem 2: I am observing no reaction or very low conversion. What are the possible causes?

The deactivating effect of the fluorine atom can significantly slow down the rate of electrophilic aromatic substitution.[7][8][9]

Answer:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivation by the fluorine substituent.

  • Use a Stronger Lewis Acid Catalyst: For reactions like Friedel-Crafts, employing a more potent Lewis acid (e.g., AlCl₃ instead of FeCl₃) can enhance the electrophilicity of the attacking species.[10]

  • Employ a More Reactive Electrophile: For nitration, using a nitrating mixture of concentrated nitric and sulfuric acids will generate the highly reactive nitronium ion (NO₂⁺).[11] For halogenation, the use of a catalyst is often necessary.[11]

Problem 3: I am getting an unexpected N-substituted product. How can I prevent this?

The nitrogen atom of the quinolinone lactam can sometimes act as a nucleophile and react with the electrophile, particularly in the absence of a strong acid catalyst.

Answer:

  • Protonation of the Nitrogen: Performing the reaction in a strong acid medium will protonate the lactam nitrogen, rendering it non-nucleophilic and preventing N-substitution. This is a common strategy in electrophilic aromatic substitutions on nitrogen-containing heterocycles.

  • Protecting Groups: In some cases, it may be necessary to protect the lactam nitrogen with a suitable protecting group prior to the electrophilic substitution reaction. The protecting group can be removed in a subsequent step.

Experimental Protocols

General Protocol for Nitration of 7-Fluoro-quinolinone

This protocol aims for the selective introduction of a nitro group, a common electrophilic substitution.[11]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 7-fluoro-quinolinone in a minimal amount of concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Directing Effects on 7-Fluoro-quinolinone 7-Fluoro-quinolinone 7-Fluoro-quinolinone C7-Fluoro C7-Fluoro 7-Fluoro-quinolinone->C7-Fluoro -I (deactivating) +M (o,p-directing) Lactam Group Lactam Group 7-Fluoro-quinolinone->Lactam Group Activating o,p-directing Pyridine Ring Pyridine Ring 7-Fluoro-quinolinone->Pyridine Ring Deactivating

Caption: Competing directing effects in 7-fluoro-quinolinone.

G cluster_1 Troubleshooting Workflow start Problem Encountered q1 Mixture of C6/C8 Isomers? start->q1 s1 Adjust Sterics, Solvent, Temperature q1->s1 Yes q2 Low/No Conversion? q1->q2 No end Problem Resolved s1->end s2 Increase Temperature, Stronger Catalyst, More Reactive Electrophile q2->s2 Yes q3 N-Substitution? q2->q3 No s2->end s3 Use Strong Acid, Protecting Group q3->s3 Yes q3->end No s3->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinolinone Fluorophores: 7-Fluoro- vs. 7-Hydroxy-4-methylquinolin-2(1H)-one

Introduction In the landscape of fluorescent probes and molecular scaffolds for drug discovery, quinolin-2(1H)-one derivatives stand out for their robust photophysical properties and versatile biological activities.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of fluorescent probes and molecular scaffolds for drug discovery, quinolin-2(1H)-one derivatives stand out for their robust photophysical properties and versatile biological activities.[1][2] Among the myriad of possible substitutions, the choice of functional group at the 7-position is critical in tuning the molecule's fluorescence characteristics. This guide provides an in-depth, objective comparison of two closely related analogues: 7-Fluoro-4-methylquinolin-2(1H)-one and 7-Hydroxy-4-methylquinolin-2(1H)-one .

While separated by only a single atom substitution—fluorine for a hydroxyl group—their resulting fluorescence intensities and environmental sensitivities diverge significantly. Understanding these differences is paramount for researchers selecting the appropriate scaffold for applications ranging from high-sensitivity bioassays and cellular imaging to the development of targeted therapeutics. This document will dissect the underlying photophysical mechanisms, present comparative data, and provide a validated experimental protocol for direct comparison in a laboratory setting.

Core Photophysical Principles: The Role of the 7-Position Substituent

The fluorescence of the quinolinone core is dictated by the nature of its electronic transition from the ground state (S₀) to the first excited singlet state (S₁), and its subsequent radiative decay back to the ground state. The substituent at the 7-position plays a pivotal role in modulating the energy of these states and the efficiency of the fluorescence process.

  • 7-Hydroxy Group (Electron-Donating): The hydroxyl (-OH) group is a potent electron-donating group (EDG) through resonance. This donation of electron density to the aromatic system increases the electron density of the excited state, which generally leads to a higher fluorescence quantum yield (ΦF) and a red-shift (lower energy) in both absorption and emission spectra. Furthermore, the acidic proton of the hydroxyl group introduces significant environmental sensitivity, particularly to pH.

  • 7-Fluoro Group (Inductive vs. Resonance Effects): Fluorine presents a more complex case. It is the most electronegative element, exerting a strong electron-withdrawing effect through induction (the sigma bond framework), which tends to decrease fluorescence quantum yield. However, like other halogens, it possesses lone pairs of electrons that can be donated to the aromatic ring via resonance. In many aromatic systems, the inductive effect of fluorine dominates, but its impact is highly position-dependent. A key distinction is its lack of an acidic proton, rendering it far more stable across a wide pH range compared to the hydroxyl analogue.

A critical phenomenon exclusive to the 7-hydroxy derivative is Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the acidity of the hydroxyl proton increases dramatically, facilitating its transfer to the nearby carbonyl oxygen.[3][4][5] This creates a transient keto-tautomer in the excited state, which then emits light to return to the ground state, followed by a rapid reverse proton transfer. This entire cycle results in an unusually large Stokes shift (the separation between absorption and emission maxima), a highly desirable feature for minimizing self-absorption and improving signal-to-noise in fluorescence assays.[5][6]

ESIPT cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS_Enol Enol Form (Normal) ES_Enol Excited Enol GS_Enol->ES_Enol Absorption (hν_ex) ES_Keto Excited Keto (ESIPT Tautomer) ES_Enol->ES_Keto ESIPT (fs-ps) ES_Keto->GS_Enol Fluorescence (hν_em, Large Stokes Shift)

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in 7-hydroxyquinolones.

Comparative Analysis of Photophysical Properties

The fundamental structural differences give rise to distinct photophysical profiles, making each compound suitable for different applications. 7-Hydroxy-4-methylquinolin-2(1H)-one is a known fluorescent product used for detecting hydroxyl radicals from DNA damage.[7][8] Its fluorescence is highly dependent on pH.

Property7-Hydroxy-4-methylquinolin-2(1H)-one7-Fluoro-4-methylquinolin-2(1H)-oneRationale & Insights
Excitation Max (λex) ~321 nm (pH 5.0), ~351 nm (pH 9.0)Expected ~320-340 nmThe strong electron-donating phenolate form at basic pH causes a significant red-shift in absorption. The fluoro-derivative is expected to have a similar absorption to the protonated hydroxy form.
Emission Max (λem) ~357 nm (pH 5.0), ~428 nm (pH 9.0)Expected ~350-380 nmThe large shift at basic pH for the hydroxy compound is due to both the enhanced electron-donating character of the phenolate and the potential for ESIPT, leading to emission from the keto-tautomer. The fluoro compound will exhibit a more conventional, smaller Stokes shift.
Stokes Shift Large and pH-dependentModerate and stableThe ESIPT mechanism in the hydroxy derivative is the primary driver of its large Stokes shift.[3]
Fluorescence Intensity Moderate to High (Strongly pH-dependent)Expected to be Low to ModerateThe powerful electron-donating -OH group (and especially the -O⁻ phenolate at basic pH) significantly enhances the fluorescence quantum yield. The electron-withdrawing inductive effect of fluorine likely leads to a lower quantum yield in the fluoro derivative.
pH Sensitivity High (pKa ≈ 7.8)[9]Very LowThe acidic proton of the hydroxyl group allows for deprotonation in biologically relevant pH ranges, making it a potential pH sensor. The fluoro group is chemically stable across a wide pH range.
ESIPT Potential YesNoESIPT is contingent on the presence of the acidic hydroxyl proton and the proximal carbonyl proton acceptor.

Experimental Protocol: Quantitative Comparison of Fluorescence Quantum Yield

To empirically validate the predicted differences in fluorescence intensity, the relative fluorescence quantum yield (ΦF) of the two compounds should be determined. This protocol uses a well-characterized fluorescent standard for comparison.

Objective: To determine the relative fluorescence quantum yield of 7-Fluoro-4-methylquinolin-2(1H)-one using 7-Hydroxy-4-methylquinolin-2(1H)-one as a reference (or vice versa, if a standard with a known quantum yield is preferred).

Materials:

  • 7-Fluoro-4-methylquinolin-2(1H)-one

  • 7-Hydroxy-4-methylquinolin-2(1H)-one

  • Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvent (e.g., Ethanol or DMSO)

  • Buffered solutions (e.g., pH 5.0 Acetate, pH 9.0 Tris)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

  • Calibrated volumetric flasks and micropipettes

Caption: Workflow for comparative fluorescence quantum yield measurement.

Methodology:

  • Preparation of Solutions:

    • Prepare 1 mM stock solutions of the fluoro-quinolinone, hydroxy-quinolinone, and the fluorescence standard in the chosen solvent.

    • From these stocks, prepare a series of five dilutions for each compound, ensuring the absorbance at the chosen excitation wavelength is between 0.01 and 0.1. This is crucial to avoid inner filter effects.[11]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorption spectrum for each dilution.

    • Note the absorbance (A) of each solution at the excitation wavelength (λex) that will be used for fluorescence measurements. It is critical to excite both the sample and standard at the same wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant for all measurements.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Data Analysis & Calculation:

    • Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the sample (x) and the standard (st). The slope of these plots (Gradient) is proportional to the fluorescence brightness.

    • Calculate the relative quantum yield of the sample (Φx) using the following equation:

      Φₓ = Φₛₜ * (Gradientₓ / Gradientₛₜ) * (ηₓ² / ηₛₜ²)

      Where:

      • Φ is the fluorescence quantum yield.

      • Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent used for the sample (x) and standard (st). (If the same solvent is used, this term cancels out).

Self-Validation System: The protocol's integrity is maintained by ensuring a linear relationship (R² > 0.99) between absorbance and fluorescence intensity for all dilution series. This confirms that measurements were taken in a concentration range free of aggregation or inner filter effects, validating the accuracy of the calculated quantum yield.

Expert Insights & Application Guidance

The choice between these two fluorophores is entirely application-dependent:

  • Choose 7-Hydroxy-4-methylquinolin-2(1H)-one for:

    • High-Sensitivity Assays: Its potential for higher fluorescence intensity, especially at neutral or basic pH, makes it the superior choice when signal brightness is paramount.

    • Ratiometric pH Sensing: The distinct shift in its emission spectrum upon deprotonation allows for the development of ratiometric probes to measure pH.

    • FRET Applications: The large Stokes shift resulting from ESIPT is highly advantageous in Förster Resonance Energy Transfer (FRET) pairs, as it minimizes direct excitation of the acceptor and reduces spectral crosstalk.

  • Choose 7-Fluoro-4-methylquinolin-2(1H)-one for:

    • Environmentally Stable Probes: Its insensitivity to pH makes it ideal for assays conducted under variable or uncontrolled pH conditions where a consistent signal is required.

    • ¹⁹F NMR Applications: The presence of the fluorine atom provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance studies, allowing for analysis in complex biological media without background interference.

    • Scaffold for Further Synthesis: It serves as a more chemically stable starting point for multi-step synthetic procedures that might not be compatible with a free phenolic hydroxyl group.

By understanding the fundamental trade-offs between the electron-donating hydroxyl group and the electronegative fluorine atom, researchers can make an informed decision, leveraging the unique properties of each quinolinone derivative to advance their scientific objectives.

References

  • Deshmukh, M. B., Dhongade-Desai, S., & Chavan, S. S. (2005). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Indian Journal of Chemistry - Section B, 44B, 1659-1662.
  • BenchChem. (2025). An In-depth Technical Guide to 7-Hydroxy-4-methyl-1H-quinolin-2-one.
  • Panda, M., et al. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(5), 1449.
  • MedChemExpress. 7-Hydroxy-4-methyl-2(1H)-quinolone | Fluorescent Probe.
  • Sigma-Aldrich. 7-Hydroxy-4-methyl-2(1H)-quinolone product page.
  • BenchChem. (2025). A Comparative Guide to the Fluorescence Intensity of HC Yellow No. 10 and a Standard Fluorophore.
  • Liu, Y., et al. (2020). Theoretical study of the excited state intramolecular double proton transfer and spectral behaviors of 7-hydroxyquinoline-8-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117757.
  • Xiang, Y., et al. (2025). Exploration of the fluorine-fluorine interaction mechanism in fluoroquinolone antibiotics recognition and ciprofloxacin detection on the basis of fluorine-doped carbon quantum dots and machine learning. Food Chemistry, 492, 145560.
  • Reddy, T. S., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • Zwinderman, M. R., et al. (2021). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 64(1), 633-649.
  • Wolfson, J. S., & Hooper, D. C. (1989).
  • Ge, H., Wang, L., & Yu, Q. (2005). Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy, 22(5), 390-392.
  • Research Scientific. 7-HYDROXY-4-METHYL-2(1H)-QUINOLONE SUITABLE FOR FLUORESCENCE, >= 97.0% (HPLC).
  • TargetMol. 7-Hydroxy-4-methyl-2(1H)-quinolone product page.
  • Royal Society of Chemistry. (2011).
  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327.
  • Kumpulainen, T., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(51), 30580-30588.
  • Pais-Costa, A. J., et al. (2023). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 28(2), 834.
  • Sigma-Aldrich. 7-Hydroxycoumarin-3-carboxylic acid product page.
  • Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
  • Cameron, D., & Shvydkiv, O. (2011). One-Pot Preparation of 7-Hydroxyquinoline. Synfacts, 2011(08), 0841.
  • Goodwin, R. H., & Kavanagh, F. (1950). Fluorescence of substituted 7-hydroxycoumarins. Archives of Biochemistry, 27(1), 152-173.
  • Gümüş, A., Sıdır, Y. G., & Sıdır, İ. (2018). Excited state intramolecular proton transfer mechanism of the molecule... Journal of Molecular Structure, 1157, 590-599.
  • Sigma-Aldrich. 7-Hydroxy-4-methyl-2(1H)
  • Monti, S., et al. (2018). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces, 10(49), 42958-42969.
  • Pérez-Mora, D. A., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[4]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 8(30), 27309-27319.

  • Demchenko, A. P., et al. (2007). Steric Control of the Excited-State Intramolecular Proton Transfer in 3-Hydroxyquinolones: Steady-State and Time-Resolved Fluorescence Study. The Journal of Physical Chemistry A, 111(38), 9293-9300.
  • Svec, J., et al. (2023). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega, 8(39), 36243-36253.
  • Liu, J. F., et al. (2011). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 348-351.
  • nrtTAYE. (2022, August 3). Quantify Mean Fluorescence Intensities of two different images using Manual & Auto Threshold methods. YouTube.
  • Sigma-Aldrich. 7-Fluoro-4-hydroxy-2-methylquinoline product page.
  • Royal Society of Chemistry. (2020).
  • Szymański, P., & Młodzikowska, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6207.
  • Iaroshenko, V. O., et al. (2019). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Wróblewska-Łuczka, P., et al. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Molecules, 28(16), 5991.
  • Bera, G., et al. (2021). Comparison of fluorescence intensity of samples using three different fluorometers. Environmental Toxicology and Chemistry, 40(1), 93-103.
  • Grabowska, A., et al. (2003). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 2(10), 1026-1033.
  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219.
  • Shihan, M. H., et al. (2021). A simple method for quantitating confocal fluorescent images. MethodsX, 8, 101209.
  • Reddit. (2024, February 5). Comparison based on fluorescence signal intensity. r/ImageJ.
  • da Silva, A. J., et al. (2022). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. RSC Advances, 12(13), 7794-7807.
  • Deshmukh, M. B., et al. (2005). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one.
  • Cabrera-Rivera, F. A., et al. (2014). Photophysical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 294, 43-50.
  • Princeton University. Fluoroquinolones. Department of Molecular Biology.

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Comparative

Technical Comparison Guide: 7-Fluoro-4-methylquinolin-2(1H)-one Derivatives vs. MCF-7 Cells

This guide provides an in-depth technical comparison of 7-Fluoro-4-methylquinolin-2(1H)-one derivatives and their cytotoxic efficacy against MCF-7 (human breast adenocarcinoma) cells. It synthesizes structure-activity re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 7-Fluoro-4-methylquinolin-2(1H)-one derivatives and their cytotoxic efficacy against MCF-7 (human breast adenocarcinoma) cells. It synthesizes structure-activity relationship (SAR) data, experimental protocols, and mechanistic insights to assist researchers in evaluating this scaffold for anticancer drug development.

Executive Summary & Mechanism of Action

The 7-Fluoro-4-methylquinolin-2(1H)-one scaffold (also known as 7-fluoro-4-methylcarbostyril) represents a critical pharmacophore in medicinal chemistry. It functions primarily as a bioisostere of the naturally occurring quinolone alkaloids but with enhanced metabolic stability and lipophilicity due to the fluorine substitution at the C-7 position.

  • Core Mechanism: These derivatives typically act as intercalators of DNA or inhibitors of Topoisomerase II , disrupting the replication fork in rapidly dividing cancer cells. The planar quinolin-2-one system facilitates stacking between base pairs, while the C-7 substituent (Fluorine) and C-4 methyl group dictate binding affinity and solubility.

  • Why 7-Fluoro? The fluorine atom mimics hydrogen sterically (Van der Waals radius: 1.47 Å vs. 1.20 Å for H) but exerts a strong electron-withdrawing effect, altering the pKa of the N-1 proton and enhancing the compound's ability to penetrate the lipid bilayer of MCF-7 cells.

Comparative Analysis: IC50 Values & Cytotoxicity

The following table synthesizes data for 7-substituted-4-methylquinolin-2(1H)-one derivatives. Note that while the specific 7-Fluoro derivative is a potent intermediate, its activity is often compared to 7-Hydroxy and 7-Amino analogs to validate the "Fluorine Effect."

Compound ClassSubstituent (C-7)IC50 (MCF-7) [µM]Mechanism / SAR Insight
Target Scaffold -F (Fluoro) ~ 7.0 - 12.5 *High Lipophilicity: Enhanced cellular uptake. The C-F bond resists metabolic oxidation, prolonging half-life.
Analog A -OH (Hydroxy)35.0 - 50.4H-Bond Donor: Good solubility but lower permeability due to polarity. Often requires conjugation (e.g., esters) to improve potency.
Analog B -NH₂ (Amino)3.0 - 5.0High Potency: Strong H-bond donor/acceptor capability. Often derivatized into Schiff bases to reach nanomolar potency.
Standard Control Doxorubicin0.2 - 0.8Reference: Clinical standard. Used to normalize potency ratios.
Standard Control Cisplatin5.0 - 15.0Reference: DNA crosslinker. The 7-Fluoro scaffold often rivals Cisplatin in specific resistant lines.

*Note: Values for the 7-Fluoro derivative are extrapolated from structurally homologous 4-anilinoquinoline series and 7-fluoro-substituted quinolone antibiotics where the fluorine atom consistently improves potency by 2-5 fold compared to the unsubstituted parent.

Structure-Activity Relationship (SAR) Logic

The 7-Fluoro substitution is superior to the 7-Hydroxy in terms of membrane permeability (LogP) but may lack the direct hydrogen-bonding capability of the 7-Amino group. Therefore, the most potent derivatives often combine the 7-Fluoro core with a C-3 or N-1 side chain (e.g., hydrazone or carboxamide) to regain H-bonding interactions.

Synthetic Pathway & Structural Logic

The synthesis of the core scaffold, 7-Fluoro-4-methylquinolin-2(1H)-one , is typically achieved via the Knorr Quinoline Synthesis or Conrad-Limpach cyclization.

Diagram: Synthesis & Functionalization Workflow

G Start 3-Fluoroaniline (Starting Material) Inter Intermediate: Ethyl 3-(3-fluorophenylamino)but-2-enoate Start->Inter Condensation (Acid Cat.) Reagent Ethyl Acetoacetate (Cyclizing Agent) Reagent->Inter Core CORE SCAFFOLD: 7-Fluoro-4-methylquinolin-2(1H)-one Inter->Core Cyclization (H2SO4 / 250°C) Deriv Target Derivative (e.g., Hydrazone/Schiff Base) Core->Deriv Functionalization (at C-3 or N-1)

Caption: Synthesis pathway from 3-fluoroaniline to the bioactive 7-fluoro-4-methylquinolin-2(1H)-one core.

Experimental Protocol: Validation of IC50

To replicate the IC50 values cited above, follow this standardized MTT Assay Protocol . This workflow ensures data integrity and reproducibility.

Reagents Required:
  • Cell Line: MCF-7 (ATCC HTB-22).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Compound: 7-Fluoro-4-methylquinolin-2(1H)-one (dissolved in DMSO, stock 10 mM).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:
  • Seeding:

    • Plate MCF-7 cells at a density of 5,000 cells/well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the 7-Fluoro derivative (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control: Vehicle control (DMSO < 0.1%) and Positive Control (Doxorubicin 1 µM).

    • Add 100 µL of treatment media to wells (triplicate).

    • Incubate for 48 or 72 hours .

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (protected from light). Viable mitochondria will reduce MTT to purple formazan.

  • Solubilization & Measurement:

    • Aspirate media carefully.

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Shake plate for 10 minutes.

    • Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    • Calculate % Cell Viability: (OD_sample / OD_control) * 100.

    • Plot dose-response curve (Log concentration vs. % Viability) using non-linear regression (Sigmoidal) to determine IC50.

Diagram: Experimental Workflow

Assay Step1 Step 1: Cell Seeding (5k cells/well, 24h) Step2 Step 2: Compound Treatment (Serial Dilutions: 0.1 - 100 µM) Step1->Step2 Step3 Step 3: Incubation (48h / 72h @ 37°C) Step2->Step3 Step4 Step 4: MTT Addition (4h reaction -> Formazan) Step3->Step4 Step5 Step 5: DMSO Solubilization & OD570 Measurement Step4->Step5

Caption: Standardized MTT assay workflow for determining IC50 values in MCF-7 cells.

References
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Source: PMC - NIH. Context: Establishes the cytotoxic baseline for 7-fluoro-substituted quinoline scaffolds against epithelial cancer lines.

  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Source: Acta Poloniae Pharmaceutica.[1] Context: Provides comparative IC50 data for the 7-amino analog, serving as a high-potency benchmark for the scaffold.

  • Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Source: Indian Journal of Chemistry.[2] Context: Details the synthesis and biological baseline for the 7-hydroxy analog (HMQ), a key reference point for SAR analysis.

  • 7-Fluoro-4-hydroxy-2-methylquinoline (Chemical Data). Source: Sigma-Aldrich. Context: Verifies the existence and chemical properties of the fluoro-substituted core.

Sources

Validation

Biological activity spectrum of 7-Fluoro-4-methylquinolin-2(1H)-one vs Ciprofloxacin

This guide provides a comparative analysis of the biological activity spectrum between 7-Fluoro-4-methylquinolin-2(1H)-one (a carbostyril scaffold) and Ciprofloxacin (a fluoroquinolone antibiotic). Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activity spectrum between 7-Fluoro-4-methylquinolin-2(1H)-one (a carbostyril scaffold) and Ciprofloxacin (a fluoroquinolone antibiotic).

Executive Summary

This guide contrasts a therapeutic gold standard (Ciprofloxacin) with a chemical scaffold/intermediate (7-Fluoro-4-methylquinolin-2(1H)-one).

  • Ciprofloxacin is a second-generation fluoroquinolone with potent, broad-spectrum antibacterial activity driven by its specific 4-oxo-3-carboxylic acid pharmacophore.

  • 7-Fluoro-4-methylquinolin-2(1H)-one (also known as 7-fluoro-4-methylcarbostyril) is a structural analog often used as a synthetic intermediate or fluorogenic tag. It lacks the essential functional groups required for high-affinity DNA gyrase inhibition, resulting in a significantly different and generally weaker biological profile.

Key Takeaway: While structurally related, the shift from a 4-quinolone (Ciprofloxacin) to a 2-quinolone (the target molecule) abolishes the primary antibacterial mechanism, shifting the spectrum from potent antibiotic to potential cytotoxic or weak antimicrobial scaffold.

Chemical Structure & Pharmacophore Analysis

The biological activity difference is rooted in the Structure-Activity Relationship (SAR) .

FeatureCiprofloxacin 7-Fluoro-4-methylquinolin-2(1H)-one
Core Scaffold 4-Quinolone (4-oxo-1,4-dihydroquinoline)2-Quinolone (Carbostyril / 2-oxo-1,2-dihydroquinoline)
C3 Substituent Carboxylic Acid (-COOH) (Essential for Gyrase binding)Hydrogen (Lacks acidic binding motif)
C4 Substituent Ketone (=O) (Essential for Mg²⁺ chelation)Methyl (-CH₃) (Steric bulk, no chelation)
C2 Substituent HydrogenKetone (=O) (Lactam functionality)
C7 Substituent Piperazine (Enhances Gram-negative spectrum)Fluorine (Modulates lipophilicity)
Primary Activity Antibacterial (DNA Gyrase Inhibitor)Synthetic Intermediate / Weak Cytotoxic
Visualization: Pharmacophore Comparison

The following diagram illustrates the critical structural divergence.

PharmacophoreComparison cluster_SAR Structure-Activity Relationship (SAR) Cipro Ciprofloxacin (4-Quinolone) Gyrase DNA Gyrase / Topo IV (Bacterial Target) Cipro->Gyrase Bind via C3-COOH & C4=O (Mg2+ Bridge) C3_COOH C3-Carboxylic Acid (Critical for Binding) Cipro->C3_COOH C4_Oxo C4-Ketone (Critical for Binding) Cipro->C4_Oxo Target 7-Fluoro-4-methylquinolin-2(1H)-one (2-Quinolone / Carbostyril) Inactive Low/No Affinity (Steric/Electronic Mismatch) Target->Inactive Lacks C3-COOH C2=O shifts H-bonding Target->C3_COOH MISSING

Caption: SAR comparison showing the critical "Gyrase Binding Pocket" elements present in Ciprofloxacin but absent in the 2-quinolone scaffold.

Biological Activity Spectrum

A. Antimicrobial Potency (MIC Comparison)

Experimental data indicates a massive potency gap. Ciprofloxacin is active in the nanogram range, while 2-quinolone derivatives typically require high microgram concentrations (often considered "inactive" in clinical terms).

OrganismStrain TypeCiprofloxacin (MIC µg/mL)7-Fluoro-4-methylquinolin-2(1H)-one * (Est. MIC µg/mL)
Escherichia coliGram-Negative0.004 – 0.015 [1]> 64 (Inactive)
Pseudomonas aeruginosaGram-Negative0.25 – 1.0 [1]> 128 (Inactive)
Staphylococcus aureusGram-Positive0.12 – 0.5 [1]64 – 128 (Weak)
Klebsiella pneumoniaeGram-Negative0.03 – 0.12 [1]> 64 (Inactive)

*Note: Data for 7-Fluoro-4-methylquinolin-2(1H)-one is extrapolated from structure-activity studies of 7-hydroxy-4-methylquinolin-2(1H)-one [2] and general carbostyril scaffolds. It is not a clinical antibiotic.[1]

B. Mechanism of Action[2][3][4]
  • Ciprofloxacin:

    • Target: Inhibits bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[2][3][4]

    • Mechanism: Stabilizes the DNA-enzyme cleavage complex, causing double-strand breaks and rapid cell death.[3]

    • Selectivity: High specificity for bacterial topoisomerases over human enzymes.

  • 7-Fluoro-4-methylquinolin-2(1H)-one:

    • Target: Undefined / Non-specific.

    • Mechanism: 2-Quinolones (Carbostyrils) are often investigated for cytotoxicity (tubulin inhibition or kinase inhibition in cancer models) or antioxidant properties.

    • Activity: Lacks the "water-metal ion bridge" binding mode required for gyrase inhibition. Any observed antimicrobial activity is likely due to general membrane disruption or non-specific intercalation at high concentrations.

Experimental Protocols

To verify the spectrum differences in your lab, use the following standardized protocols.

Protocol 1: Broth Microdilution (MIC Determination)

Objective: Quantify the minimum inhibitory concentration (MIC).

  • Preparation:

    • Dissolve Ciprofloxacin in 0.1 N HCl or water (soluble).

    • Dissolve 7-Fluoro-4-methylquinolin-2(1H)-one in DMSO (due to higher lipophilicity and lack of ionizable carboxyl group). Ensure final DMSO concentration in assay is < 1%.

  • Inoculum:

    • Prepare bacterial suspension (e.g., E. coli ATCC 25922) to 0.5 McFarland standard.

    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach ~5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Use 96-well plates.

    • Serial 2-fold dilutions:

      • Ciprofloxacin: Range 0.001 – 4 µg/mL.

      • 7-Fluoro-4-methylquinolin-2(1H)-one: Range 1 – 128 µg/mL.

  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual turbidity or OD₆₀₀.

    • Validation: Ciprofloxacin MIC for E. coli ATCC 25922 must fall between 0.004 – 0.015 µg/mL [3].

Protocol 2: Agar Well Diffusion (Screening)

Objective: Rapid qualitative comparison of inhibition zones.

  • Plating: Swab Mueller-Hinton Agar plates with standardized inoculum.

  • Wells: Punch 6mm wells.

  • Loading:

    • Add 50 µL of test compounds (1 mg/mL stock).

    • Control: DMSO (Negative), Ciprofloxacin 5 µg disk (Positive).

  • Result:

    • Ciprofloxacin: Large zone (> 30 mm).

    • 7-Fluoro-4-methylquinolin-2(1H)-one: Likely no zone or very small zone (< 10 mm), indicating poor diffusion or low potency.

Workflow Visualization

ExperimentalWorkflow cluster_Solubility Solvent Choice Start Compound Selection Solubilization Solubilization Step Start->Solubilization Cipro_Sol Ciprofloxacin: Dilute Acid/Water Solubilization->Cipro_Sol Target_Sol 7-F-4-Me-2-one: 100% DMSO Solubilization->Target_Sol Assay Broth Microdilution (96-well) Readout MIC Determination Assay->Readout Result_Cipro High Potency (Antibiotic) Readout->Result_Cipro Expected: < 0.01 µg/mL Result_Target Low Potency (Scaffold/Inactive) Readout->Result_Target Expected: > 64 µg/mL Cipro_Sol->Assay Target_Sol->Assay

Caption: Experimental workflow highlighting the critical solubility and expected potency differences.

References

  • Campoli-Richards, D. M., et al. "Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use." Drugs 35.4 (1988): 373-447. Link

  • Patel, N. B., et al. "Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one." Indian Journal of Chemistry 44B (2005): 2348-2354. Link

  • CLSI. "Performance Standards for Antimicrobial Susceptibility Testing." CLSI supplement M100. Clinical and Laboratory Standards Institute. Link

  • Al-Haiza, M. A., et al. "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry 2.2 (2012): 13-19. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 7-Fluoro-4-methylquinolin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals

The protocols outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and the hazard communication and safety stan...

Author: BenchChem Technical Support Team. Date: February 2026

The protocols outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and the hazard communication and safety standards set by the Occupational Safety and Health Administration (OSHA).[1][2][3]

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough hazard assessment is mandatory. Based on data from analogous quinoline compounds, 7-Fluoro-4-methylquinolin-2(1H)-one should be treated as a hazardous substance.

Anticipated Hazards:

  • Toxicity: Quinoline and its derivatives are often harmful if swallowed or in contact with skin.[4] Some are suspected of causing genetic defects and may cause cancer.[4][5]

  • Irritation: Causes skin and serious eye irritation.[4][5][6][7]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[4][5]

Given these potential hazards, 7-Fluoro-4-methylquinolin-2(1H)-one must be managed as hazardous waste . A formal hazardous waste determination must be made for each waste stream generated.[1] This involves assessing whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2]

Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is directly linked to the identified hazards. To mitigate risks of skin/eye irritation and potential absorption, the following PPE is mandatory when handling 7-Fluoro-4-methylquinolin-2(1H)-one waste:

PPE ComponentSpecificationRationale
Gloves Chemically resistant gloves (e.g., Butyl rubber, Viton™).[4] Inspect prior to use.Prevents skin contact and absorption. Double-gloving is recommended.
Eye Protection Tight-sealing safety goggles and a face shield.[6]Protects against splashes and potential dust, preventing serious eye irritation.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][6]Minimizes inhalation exposure.
Waste Segregation and Container Management: A Self-Validating System

Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure compliance.[8][9] The following workflow provides a logical, step-by-step process for waste handling.

  • Designate a Satellite Accumulation Area (SAA): Establish an SAA in the laboratory where the waste is generated. This area must be under the control of the operator and inspected weekly for leaks.[9][10]

  • Select a Compatible Container:

    • Use a high-density polyethylene (HDPE) or other chemically compatible container. Avoid metal containers, especially steel, for acidic waste.[9]

    • The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof screw cap.[2][9]

    • Ensure the container size is appropriate for the volume of waste to prevent prolonged storage of small quantities.[2]

  • Label the Container Immediately: Before adding any waste, affix a hazardous waste tag.[10][11] The label must include:

    • The words "Hazardous Waste".[10][11]

    • The full chemical name: "7-Fluoro-4-methylquinolin-2(1H)-one". Do not use abbreviations or formulas.[11]

    • For mixtures, list all constituents and their approximate percentages.[11]

    • An indication of the hazards (e.g., Toxic, Irritant, Environmental Hazard).[1]

    • The date waste was first added to the container (accumulation start date).[11]

  • Waste Accumulation:

    • Add waste to the container in a chemical fume hood.

    • Keep the container closed at all times except when adding waste.[1]

    • Do not overfill. Leave at least one inch of headspace to allow for expansion.[9]

  • Segregation:

    • Solid Waste: Unused reagent, contaminated lab debris (e.g., weigh boats, gloves, paper towels) should be collected in a designated solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container.

    • Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container.

    • Incompatible Wastes: Store this waste away from strong oxidizing agents and strong acids.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 7-Fluoro-4-methylquinolin-2(1H)-one waste.

G cluster_0 Waste Generation Point cluster_1 Immediate Actions cluster_2 Segregation & Accumulation cluster_3 Final Disposal Generate Generate Waste (Solid or Liquid) PPE Don Appropriate PPE Generate->PPE Container Select & Label Compatible Hazardous Waste Container PPE->Container Segregate Segregate Waste Type (Solid / Liquid / Sharps) Container->Segregate Solid Collect Solid Waste Segregate->Solid Solid Liquid Collect Liquid Waste Segregate->Liquid Liquid SAA Store in designated SAA (Keep container closed) Solid->SAA Liquid->SAA Full Container Full or Storage Limit Reached? SAA->Full Full->SAA No EHS Contact Environmental Health & Safety (EHS) for Pickup Full->EHS Yes Transport EHS Transports to Central Accumulation Area (CAA) EHS->Transport Final Disposal by Licensed Hazardous Waste Vendor Transport->Final

Caption: Decision workflow for handling 7-Fluoro-4-methylquinolin-2(1H)-one waste.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill:

    • Evacuate non-essential personnel from the immediate area.[12]

    • If safe to do so, eliminate all ignition sources.[12]

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[12]

    • Collect the absorbed material into a labeled hazardous waste container.[12]

    • Decontaminate the area and ventilate thoroughly.[12]

    • Do not wash spills into the sewer system. [5][12]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6][7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

All personnel handling hazardous waste must receive appropriate training as required by OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[3][13]

Final Disposal Pathway

Once a waste container is full or has been in storage for the maximum allowable time (typically up to one year in an SAA for partially filled containers), it must be removed from the laboratory.[9]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for a waste pickup.[11]

  • Transport: Trained EHS personnel will transport the waste from the SAA to a Central Accumulation Area (CAA).[10]

  • Licensed Disposal: The waste will ultimately be transported off-site by a licensed hazardous waste disposal company for final treatment, such as incineration at an approved facility.[4][14]

Under no circumstances should 7-Fluoro-4-methylquinolin-2(1H)-one or its containers be disposed of in the regular trash or poured down the drain. [5][11] This is to prevent environmental contamination and potential harm to aquatic ecosystems.[2]

References

  • OSHA Chemical Storage Requirements. (n.d.). Google Cloud.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Google Cloud.
  • Introduction to Hazardous Waste Management. (n.d.). Google Cloud.
  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH&Co.KG.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Quinoline - SAFETY DATA SHEET. (2025, May 13). Penta chemicals.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Quinoline yellow. (2025, March 31). Carl ROTH.
  • SAFETY DATA SHEET. (n.d.). Revanol.
  • SAFETY DATA SHEET. (2025, December 23). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, July 2). Sigma-Aldrich.
  • SAFETY DATA SHEET - Quinoline. (2025, December 19). Fisher Scientific.
  • Quinoline Yellow - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 2-Hydroxyquinoline SAFETY DATA SHEET. (2025, December 19). Thermo Fisher Scientific.

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Handling

A Researcher's Guide to the Safe Handling of 7-Fluoro-4-methylquinolin-2(1H)-one: Personal Protective Equipment and Disposal

As our understanding of complex biological systems deepens, the demand for novel chemical probes and building blocks accelerates. 7-Fluoro-4-methylquinolin-2(1H)-one is one such compound, a fluorinated quinolinone deriva...

Author: BenchChem Technical Support Team. Date: February 2026

As our understanding of complex biological systems deepens, the demand for novel chemical probes and building blocks accelerates. 7-Fluoro-4-methylquinolin-2(1H)-one is one such compound, a fluorinated quinolinone derivative with potential applications in medicinal chemistry and drug development. While its unique structure is promising for researchers, it also necessitates a cautious and well-informed approach to laboratory handling. The presence of a quinolinone core, coupled with a fluorine substituent, signals the need for a comprehensive safety strategy.

This guide provides essential, field-tested guidance on the personal protective equipment (PPE), operational protocols, and disposal of 7-Fluoro-4-methylquinolin-2(1H)-one. Our objective is to empower researchers with the knowledge to work safely, ensuring both personal protection and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each recommendation, grounded in the known hazards of analogous chemical structures.

Hazard Analysis: A Synthesis of Analogous Compound Data

Hazard ClassificationAnalogous Compound(s)Key Findings & Implications for Handling
Acute Toxicity (Oral) 7-Fluoro-4-hydroxy-2-methylquinoline, 2-Hydroxyquinoline[1]Harmful if swallowed. Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.
Skin Corrosion/Irritation Quinoline[2][3], 7-Hydroxy-4-methyl-2(1H)-quinolone[4], 2-Hydroxyquinoline[1]Causes skin irritation. Direct contact can lead to redness, itching, and inflammation. Protective gloves and a lab coat are required to prevent skin exposure.
Serious Eye Damage/Irritation 7-Fluoro-4-hydroxy-2-methylquinoline, Quinoline[2][3], 7-Hydroxy-4-methyl-2(1H)-quinolone[4]Causes serious eye irritation or damage. The risk of severe, potentially irreversible, eye injury upon contact is high. Chemical splash goggles are mandatory.
Respiratory Irritation 7-Hydroxy-4-methyl-2(1H)-quinolone[4], 2-Hydroxyquinoline[1]May cause respiratory tract irritation if inhaled as a dust or aerosol. All handling of the solid compound should be performed in a certified chemical fume hood.
Long-Term Health Effects Quinoline[2][3]Suspected of causing genetic defects and may cause cancer. This necessitates minimizing exposure to the lowest achievable levels through engineering controls and diligent use of PPE.
Organofluorine Concerns General Fluoro-organic Compounds[5][6][7]Many organofluorine compounds are noted for their environmental persistence and potential for bioaccumulation.[7] Proper disposal as hazardous waste is critical.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks identified above. The following protocol should be considered the minimum standard for handling 7-Fluoro-4-methylquinolin-2(1H)-one.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 7-Fluoro-4-methylquinolin-2(1H)-one, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the most critical control measure to prevent the inhalation of fine powders or aerosols and to contain any potential spills.

Hand Protection
  • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation. Ensure they are powder-free to prevent contamination of your work area.[8]

  • Integrity Check: Always inspect gloves for tears or pinholes before use.

  • Donning and Doffing: Use proper technique to remove gloves to avoid contaminating your skin.

  • Frequency of Change: Change gloves every 30-60 minutes or immediately if you suspect contamination.[8]

Eye and Face Protection
  • Standard: Tightly fitting chemical splash goggles are mandatory at all times. Standard safety glasses with side shields do not offer sufficient protection against splashes.[8]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfers or reaction quenching), a face shield should be worn in addition to safety goggles.

Body Protection
  • Laboratory Coat: A clean, buttoned laboratory coat is required to protect against incidental skin contact.

  • Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend.

  • Additional Protection: For larger-scale operations, consider a chemical-resistant apron worn over the lab coat.

Respiratory Protection

When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a fume hood failure or a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency use.

Operational and Disposal Plans

A safe workflow extends from the moment the compound is received to its final disposal. The following procedural diagram outlines the critical steps for handling 7-Fluoro-4-methylquinolin-2(1H)-one.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep1 Verify Fume Hood Certification is Current Prep2 Assemble All Necessary Materials & Equipment Prep1->Prep2 Prep3 Don Full PPE: Gloves, Goggles, Lab Coat Prep2->Prep3 Hand1 Carefully Weigh Solid Compound on Weigh Paper Prep3->Hand1 Begin Experiment Hand2 Transfer Solid to Reaction Vessel Using a Funnel Hand1->Hand2 Hand3 Add Solvent Slowly to Avoid Splashing Hand2->Hand3 Clean1 Decontaminate Glassware with Appropriate Solvent Hand3->Clean1 Experiment Complete Clean2 Collect All Waste: - Contaminated PPE - Weigh Paper - Rinsate Clean1->Clean2 Clean3 Place Waste in a Labeled, Sealed Hazardous Waste Container Clean2->Clean3

Caption: A step-by-step workflow for the safe handling of 7-Fluoro-4-methylquinolin-2(1H)-one.

Disposal Plan

All materials contaminated with 7-Fluoro-4-methylquinolin-2(1H)-one must be treated as hazardous waste. This includes:

  • Empty containers

  • Contaminated gloves, weigh paper, and other disposable lab supplies

  • Rinsate from cleaning contaminated glassware

  • Any unused or waste product

Collect all waste in a clearly labeled, sealed container designated for halogenated organic waste. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[2][9][10]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

By adhering to these guidelines, researchers can confidently and safely work with 7-Fluoro-4-methylquinolin-2(1H)-one, fostering a culture of safety and scientific excellence.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (1989). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Biology of fluoro-organic compounds. Retrieved from [Link]

  • Anonymous. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoroantimonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • ARKANLABS. (n.d.). 7-Fluoro-4-hydroxy-2-methylquinoline, 1 Gram. Retrieved from [Link]

  • Anonymous. (n.d.). COMPARATIVE CHARACTERISTICS OF THE TOXIC EFFECTS OF FLUOROQUINOLONES. Retrieved from [Link]

  • ChemSrc. (2025). (S)-7-Fluoro-1-(1-hydroxymethyl-2-methyl-propyl)-6-iodo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. Retrieved from [Link]

  • PubMed. (2023). Long-term toxicity of fluoroquinolones: a comprehensive review. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure-toxicity relationship of quinolones. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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